molecular formula C6H9N3O B1626183 N,N-dimethyl-1H-imidazole-5-carboxamide CAS No. 56486-26-1

N,N-dimethyl-1H-imidazole-5-carboxamide

Número de catálogo: B1626183
Número CAS: 56486-26-1
Peso molecular: 139.16 g/mol
Clave InChI: JULPEDSLKXGZKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

N,N-dimethyl-1H-imidazole-5-carboxamide is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 g/mol . This imidazole derivative serves as a valuable heterocyclic building block in organic synthesis and drug discovery research. As part of the imidazole chemical family, it is a key scaffold for developing biologically active molecules, evidenced by research showing that incorporation of heterocyclic rings at the imidazole core can yield compounds with promising antimicrobial and antioxidant properties . The compound's structure features a carboxamide group with two methyl substituents on the nitrogen, making it an important intermediate for pharmaceutical research and method development in peptide synthesis . Researchers utilize this chemical class in exploring sustainable peptide production methods, including N- to C-direction synthesis approaches that offer improved atom economy . N,N-dimethyl-1H-imidazole-5-carboxamide is provided for research purposes only and is not intended for diagnostic or therapeutic use. Proper handling procedures should be followed, including storage as specified for the product lot. Researchers should consult safety data sheets for detailed hazard and handling information before use.

Propiedades

Número CAS

56486-26-1

Fórmula molecular

C6H9N3O

Peso molecular

139.16 g/mol

Nombre IUPAC

N,N-dimethyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C6H9N3O/c1-9(2)6(10)5-3-7-4-8-5/h3-4H,1-2H3,(H,7,8)

Clave InChI

JULPEDSLKXGZKK-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CN=CN1

SMILES canónico

CN(C)C(=O)C1=CN=CN1

Origen del producto

United States
Foundational & Exploratory

An In-Depth Technical Guide to N,N-dimethyl-1H-imidazole-5-carboxamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N-dimethyl-1H-imidazole-5-carboxamide is a heterocyclic organic compound featuring the highly significant imidazole core functionalized with a tertiary carboxamide group. The imidazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs, while the carboxamide group is one of the most common functional groups in approved pharmaceuticals.[1] This combination makes the title compound and its derivatives prime candidates for investigation in drug discovery and materials science. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, logical synthetic pathways, and spectroscopic signature. It is designed to serve as a foundational resource for researchers aiming to synthesize, characterize, and utilize this versatile chemical building block.

Molecular and Structural Analysis

The chemical identity and behavior of N,N-dimethyl-1H-imidazole-5-carboxamide are dictated by the interplay between its aromatic imidazole ring and the N,N-disubstituted carboxamide side chain.

Core Structural Features

The molecule is built upon a 1H-imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[2] This ring system is planar and possesses 6 π-electrons, fulfilling Hückel's rule for aromaticity. A key feature of the parent ring is its ability to undergo tautomerization, where the proton on N-1 can migrate to N-3.[3] This dynamic equilibrium is fundamental to its chemical reactivity and biological interactions.

Attached to the C5 position of this ring is an N,N-dimethylcarboxamide group. The tertiary nature of this amide—with two methyl groups on the nitrogen—prevents it from acting as a hydrogen bond donor, a feature that significantly influences its solubility and intermolecular interactions compared to primary or secondary amides.

Chemical Identity

The fundamental identifiers for this compound are summarized below.

PropertyValueSource
IUPAC Name N,N-dimethyl-1H-imidazole-5-carboxamide-
Molecular Formula C₆H₉N₃OPubChem
Molecular Weight 153.18 g/mol PubChem
Related CAS Number 26832-08-6 (for parent 1H-Imidazole-5-carboxamide)[3]
Structural Visualization

The 2D structure of N,N-dimethyl-1H-imidazole-5-carboxamide highlights the arrangement of its constituent atoms and functional groups.

Caption: 2D Molecular Structure of N,N-dimethyl-1H-imidazole-5-carboxamide.

Physicochemical Properties and Their Structural Basis

The physical properties of the molecule are a direct consequence of its structure. While specific experimental data for this exact derivative is not widely published, we can infer its properties based on well-understood chemical principles and data from analogous compounds.

PropertyPredicted/Inferred ValueRationale
Appearance White to off-white crystalline solidBased on related imidazole carboxamides and carboxylic acids.[3][4]
Melting Point Moderately highThe planar imidazole ring allows for efficient crystal lattice packing, and the polar carboxamide group contributes to strong dipole-dipole interactions. The related 1,4-dimethyl-1H-imidazole-5-carboxylic acid melts at 210-215 °C.[4]
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols); moderate solubility in water.The presence of three nitrogen atoms and one oxygen atom makes the molecule polar. The imidazole N-H can act as a hydrogen bond donor, while the imidazole N3 and carbonyl oxygen are acceptors, facilitating dissolution in polar solvents.[2][3]
pKa (Acidity) ~14.5 (for N1-H)The N1 proton is weakly acidic, similar to other N-H protons in pyrrole-like systems.[5]
pKa (Basicity) ~7.0 (for conjugate acid at N3)The lone pair on the N3 nitrogen is basic, making the imidazole ring amphoteric.[5]

Synthesis and Chemical Reactivity

A robust synthetic strategy is crucial for accessing this molecule for further study. The most logical and widely applicable approach is through standard amide bond formation.

General Synthetic Protocol: Amide Coupling

The synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide is most efficiently achieved by coupling 1H-imidazole-5-carboxylic acid with dimethylamine. The key to this process is the activation of the carboxylic acid, which is otherwise unreactive towards amines.

Experimental Workflow:

  • Selection of Starting Material: Begin with commercially available 1H-imidazole-5-carboxylic acid or its corresponding ethyl ester. If starting with the ester, saponification (hydrolysis with a base like NaOH) is required to yield the carboxylic acid.

  • Carboxylic Acid Activation (Causality): The hydroxyl group of the carboxylic acid is a poor leaving group. It must be converted into a more reactive species. There are two primary, field-proven strategies:

    • Acyl Chloride Formation: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This is a highly effective but aggressive method that may not be suitable for sensitive substrates.

    • Peptide Coupling Agents: A milder and more common laboratory method involves using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator such as 1-Hydroxybenzotriazole (HOBt). These reagents form a highly reactive O-acylisourea intermediate in situ, which is readily attacked by the amine. This method is preferred for its high yields and tolerance of other functional groups.

  • Amination: Introduce dimethylamine (often as a solution in THF or as dimethylamine hydrochloride with a non-nucleophilic base like triethylamine) to the activated carboxylic acid intermediate.

  • Workup and Purification: After the reaction is complete, the crude product is typically purified via aqueous workup to remove water-soluble byproducts, followed by recrystallization or column chromatography to yield the pure N,N-dimethyl-1H-imidazole-5-carboxamide.

synthesis_workflow start 1H-Imidazole-5-carboxylic Acid activator Coupling Agent (e.g., EDC, HATU) or SOCl₂ start->activator Step 1: Activation intermediate Activated Intermediate (e.g., O-acylisourea or Acyl Chloride) activator->intermediate amine Dimethylamine (HN(CH₃)₂) + Base (if needed) intermediate->amine Step 2: Amination product N,N-dimethyl-1H- imidazole-5-carboxamide amine->product

Caption: General workflow for the synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide.

Chemical Reactivity Profile
  • Reactivity of the Imidazole Ring:

    • N-Alkylation/Acylation: The N1 position can be deprotonated with a moderate base and subsequently alkylated or acylated, providing a convenient handle for further derivatization.

    • Electrophilic Substitution: The imidazole ring is electron-rich and can undergo electrophilic substitution (e.g., nitration, halogenation), typically at the C4 position, although reaction conditions must be carefully controlled.

    • Metal Coordination: The lone pair of electrons on the N3 atom makes it an excellent ligand for coordinating with various metal ions, a property leveraged in catalysis and bioinorganic chemistry.[5][6]

  • Reactivity of the Carboxamide Group:

    • The tertiary amide is generally robust and resistant to hydrolysis except under harsh acidic or basic conditions.

    • It can be reduced to the corresponding amine, (1H-imidazol-5-yl)-N,N-dimethylmethanamine, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Spectroscopic Characterization Profile

Confirmation of the molecular structure relies on a combination of modern spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.

TechniquePredicted Key Signals
¹H NMR ~8.0-8.2 ppm (s, 1H): Proton at C2 position. ~7.6-7.8 ppm (s, 1H): Proton at C4 position. ~12-13 ppm (br s, 1H): N1-H proton (exchangeable with D₂O). ~3.0 ppm (s, 6H): Two N-methyl groups. May appear as two separate singlets if rotation around the amide C-N bond is restricted.
¹³C NMR ~165 ppm: Carbonyl carbon (C=O). ~135-140 ppm: Imidazole ring carbons (C2, C5). ~120-125 ppm: Imidazole ring carbon (C4). ~35-38 ppm: N-methyl carbons.
IR (Infrared) ~3150 cm⁻¹ (broad): N-H stretch of the imidazole ring. ~1640 cm⁻¹ (strong): C=O stretch of the tertiary amide. This is a highly diagnostic peak. ~1500-1580 cm⁻¹: C=C and C=N stretching vibrations of the aromatic ring.
Mass Spec (EI) m/z 153: Molecular ion (M⁺). m/z 109: Loss of N(CH₃)₂ fragment. m/z 44: Dimethylamino fragment [N(CH₃)₂]⁺.

Significance and Potential Applications in Drug Discovery

The title compound is not just a simple organic molecule; it is a scaffold endowed with features highly valued in medicinal chemistry.

  • The Imidazole Pharmacophore: The imidazole nucleus is a bioisostere of natural nucleotides and can interact readily with biological macromolecules.[7] It is a core component of the amino acid histidine, the neurotransmitter histamine, and a vast array of pharmaceuticals with activities including anticancer, antifungal, antiviral, and anti-inflammatory properties.[1][2] Its ability to act as both a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites, makes it exceptionally versatile.

  • The Carboxamide Moiety: The carboxamide group is present in more than a quarter of all known drugs. Its chemical stability, neutral charge, and ability to act as a potent hydrogen bond acceptor make it ideal for establishing strong and specific interactions with protein targets.

Derivatives of imidazole-5-carboxamide have shown significant promise in various therapeutic areas. For instance, they have been investigated as angiotensin II receptor antagonists for treating hypertension and as precursors to anticancer drugs.[8][9]

mechanism_of_action cluster_0 Enzyme Active Site receptor_hbd H-Bond Donor receptor_hba H-Bond Acceptor metal_ion Metal Ion (e.g., Zn²⁺) hydrophobic_pocket Hydrophobic Pocket ligand Imidazole-5-carboxamide Derivative ligand->receptor_hbd C=O group (H-bond acceptor) ligand->receptor_hba N-H group (H-bond donor) ligand->metal_ion N3 atom (Coordination) ligand->hydrophobic_pocket Aromatic Ring (π-π stacking)

Caption: Potential binding interactions of an imidazole-5-carboxamide scaffold in an enzyme active site.

Conclusion

N,N-dimethyl-1H-imidazole-5-carboxamide represents a molecule of significant academic and industrial interest. Its structure marries the biological relevance of the imidazole ring with the favorable pharmaceutical properties of the tertiary amide. A clear understanding of its synthesis via standard amide coupling, its predictable reactivity at both the ring and side chain, and its distinct spectroscopic fingerprint provides a solid foundation for its use. As researchers continue to explore the chemical space around privileged scaffolds, this compound stands out as a valuable and versatile building block for the next generation of pharmaceuticals and functional materials.

References

  • PubChem. (n.d.). 4-Diazo-4H-imidazole-5-carboxamide. Retrieved from [Link]

  • NextSDS. (n.d.). N,1-DIMETHYL-4-NITRO-1H-IMIDAZOLE-5-CARBOXAMIDE. Retrieved from [Link]

  • ResearchGate. (2015). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]

  • Gupta, P., & Gupta, J. K. (2015). Synthesis of Bioactive Imidazoles: A Review. Hilaris Publisher. Retrieved from [Link]

  • Panday, D., et al. (2020). a review article on synthesis of imidazole derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(10), 253-273. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • PubChem. (n.d.). N-(1-Methylethyl)-1H-imidazole-5-carboxamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N,n-dimethyl-1h-imidazole-1-carboxamide (C6H9N3O). Retrieved from [Link]

  • Google Patents. (n.d.). EP1988090A1 - Imidazol-5-carboxylic acid derivatives, preparation methods and use thereof.
  • Semantic Scholar. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • NIST. (n.d.). Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-. Retrieved from [Link]

  • Kumar, A., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. PMC. Retrieved from [Link]

  • PubChem. (n.d.). 5-Aminoimidazole-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). Imidazole. Retrieved from [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. Retrieved from [Link]

Sources

Safety Data Sheet (SDS) and In Vitro Toxicity Profiling for N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

As a Senior Application Scientist navigating the complexities of early-stage drug discovery, I frequently encounter building blocks that serve as the structural foundation for novel therapeutics. N,N-dimethyl-1H-imidazole-5-carboxamide (CAS: 56486-26-1) is one such critical intermediate. It is extensively utilized in the synthesis of (targeting fatty acid synthase for oncology and virology) and aimed at treating hypertension and cognitive disorders.

However, the incorporation of an imidazole moiety carries inherent physicochemical and toxicological liabilities. This guide synthesizes the Safety Data Sheet (SDS) fundamentals with field-proven in vitro toxicity workflows, providing a mechanistic and self-validating approach to evaluating this compound and its derivatives.

Physicochemical Profiling and SDS Fundamentals

Before advancing a compound into biological assays, understanding its basal physicochemical properties and handling hazards is paramount. The imidazole ring is amphoteric; its basic sp2-hybridized nitrogen can act as a hydrogen bond acceptor, while the pyrrole-like nitrogen acts as a donor. This electronic configuration not only dictates its solubility and target binding but also its potential to cause localized irritation.

The causality behind the standard GHS hazard classifications for imidazole carboxamides stems from their mild basicity and ability to disrupt lipid bilayers in the stratum corneum and mucosal membranes, leading to the H315 and H319 classifications.

Table 1: Physicochemical and Hazard Profile Summary
Property / Hazard ParameterDescription / Value
Chemical Name N,N-dimethyl-1H-imidazole-5-carboxamide
CAS Registry Number 56486-26-1
Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Signal Word Warning
Handling Precautions Use under a chemical fume hood (P261); Wear protective gloves/eye protection (P280).

Data synthesized from standard and .

Mechanistic Rationale for Toxicity Profiling

Why do we rigorously profile the in vitro toxicity of an intermediate or its immediate derivatives? The answer lies in the specific molecular interactions of the imidazole ring.

The CYP450 Liability: The most significant off-target effect of imidazole-containing drugs is the inhibition of Cytochrome P450 (CYP) enzymes, particularly CYP3A4. The causality is structural: the unhindered sp2-hybridized nitrogen (N3) of the imidazole ring coordinates directly with the heme iron at the active site of the CYP enzyme. This competitive binding prevents oxygen activation, leading to profound metabolic drug-drug interactions (DDIs).

Pathway Drug Imidazole-5-carboxamide Derivatives Target Fatty Acid Synthase (FASN) Drug->Target Inhibits OffTarget CYP3A4 / CYP2D6 Enzymes Drug->OffTarget Binds Heme Iron Effect Apoptosis in Cancer Cells (On-Target) Target->Effect Lipid Depletion Tox Metabolic Drug-Drug Interactions (Off-Target) OffTarget->Tox Reduced Clearance

Mechanistic pathway illustrating on-target efficacy vs. off-target CYP450 liability of imidazole derivatives.

Self-Validating In Vitro Toxicity Workflows

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that mathematically prove the assay's reliability (e.g., Z'-factor > 0.5) before any test compound data is accepted.

Workflow Architecture

ToxicityWorkflow Start Compound: N,N-dimethyl-1H-imidazole-5-carboxamide Tier1 Tier 1: Basal Cytotoxicity (HepG2, HEK293 - ATP Assay) Start->Tier1 Tier2 Tier 2: Genotoxicity (Ames Test - S. typhimurium) Tier1->Tier2 IC50 > 100 µM Tier3 Tier 3: Metabolic Liability (CYP450 Inhibition Profiling) Tier2->Tier3 Ames Negative Decision Safety & Lead Optimization Go / No-Go Decision Tier3->Decision CYP IC50 > 10 µM

Tiered in vitro toxicity screening workflow for imidazole-based lead compounds.

Protocol 1: High-Throughput Basal Cytotoxicity (ATP Quantitation)

Causality of Choice: We utilize an ATP-based luminescent assay (e.g., CellTiter-Glo) rather than standard MTT assays. Imidazole derivatives can occasionally interfere with the mitochondrial reductases required to cleave MTT tetrazolium salts, leading to false viability readings. ATP quantitation directly measures metabolic energy, providing a highly sensitive and artifact-free readout.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 (hepatocellular carcinoma) and HEK293 (human embryonic kidney) cells at 10,000 cells/well in a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N,N-dimethyl-1H-imidazole-5-carboxamide in DMSO.

  • Dosing: Transfer compounds to the cell plate (final DMSO concentration strictly maintained at 0.5% v/v to prevent solvent toxicity).

  • Incubation: Incubate cells with the compound for 72 hours.

  • Self-Validation Controls: Include 0.5% DMSO as the negative control (100% viability) and 10 µM Staurosporine as the positive control (0% viability).

  • Detection: Add 100 µL of ATP detection reagent per well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read & Calculate: Read luminescence. Calculate the Z'-factor using the positive and negative controls. Acceptance criteria: Z' > 0.5. Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Fluorogenic CYP3A4 Inhibition Profiling

Causality of Choice: Because the imidazole nitrogen can bind heme iron, we must quantify its inhibitory potential against CYP3A4. Using recombinant human CYP3A4 enzymes with a fluorogenic substrate (e.g., Vivid® BOMR) allows for rapid, cell-free, and direct kinetic measurement of enzyme inhibition.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a master mix containing recombinant human CYP3A4 and NADPH regeneration system in 100 mM Potassium Phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound in a 7-point dose-response curve (0.1 µM to 100 µM) to a 96-well black microplate.

  • Self-Validation Controls: Use Ketoconazole (a known potent imidazole CYP3A4 inhibitor) as the positive control, and buffer + DMSO as the negative control.

  • Pre-incubation: Add the Master Mix to the plate and pre-incubate at 37°C for 10 minutes to allow for any time-dependent inhibition.

  • Reaction Initiation: Add the fluorogenic substrate (BOMR) to initiate the reaction.

  • Kinetic Read: Immediately read fluorescence (Ex 530 nm / Em 590 nm) in kinetic mode for 30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V0) for each well. Determine the IC50 by plotting V0 against compound concentration.

Data Interpretation and Benchmarks

When evaluating N,N-dimethyl-1H-imidazole-5-carboxamide or its downstream APIs, the resulting data must be compared against strict industry benchmarks to determine if the compound is suitable for in vivo advancement.

Table 2: Representative In Vitro Toxicity Benchmarks for Lead Optimization
Assay TypeBiological SystemBenchmark Threshold for AdvancementRationale
Basal Cytotoxicity HepG2 (Hepatocyte)IC50 > 50 µMEnsures the compound does not cause generalized liver toxicity.
Basal Cytotoxicity HEK293 (Renal)IC50 > 50 µMMitigates risk of nephrotoxicity during renal clearance.
CYP450 Inhibition CYP3A4 (Recombinant)IC50 > 10 µMPrevents severe metabolic drug-drug interactions (DDIs).
Mutagenicity S. typhimurium (Ames)Negative (Revertant ratio < 2.0)Confirms the absence of DNA-reactive genotoxicity.

References

  • Source: Google Patents (WO2012122391A1)
  • Source: Google Patents (CZ597190A3)

Thermodynamic Solubility Profiling of N,N-dimethyl-1H-imidazole-5-carboxamide: A Mechanistic Guide for Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the solubility profile of heterocyclic building blocks is a critical path in pharmaceutical formulation and synthetic route design. N,N-dimethyl-1H-imidazole-5-carboxamide (often existing in tautomeric equilibrium with its 4-carboxamide counterpart) presents a unique physicochemical challenge. Its dense array of hydrogen-bond donors and acceptors results in a robust crystal lattice that strongly resists dissolution in non-polar media.

This whitepaper provides an authoritative, causality-driven guide to the solubility profile of N,N-dimethyl-1H-imidazole-5-carboxamide in organic solvents. By bridging structural thermodynamics with a self-validating experimental methodology, we establish a robust framework for predicting and measuring its solubility across diverse chemical environments.

Physicochemical Profiling & Structural Causality

To predict the solubility of N,N-dimethyl-1H-imidazole-5-carboxamide, one must first deconstruct its molecular architecture. The compound features three distinct functional domains that dictate its solvent interactions:

  • The Imidazole Ring: Contains both an acidic N-H (hydrogen-bond donor) and a basic sp² nitrogen (hydrogen-bond acceptor).

  • The Carboxamide Group: The carbonyl oxygen acts as a strong hydrogen-bond acceptor, while the N,N-dimethyl substitution eliminates the primary amide hydrogen-bond donors, slightly increasing lipophilicity compared to unsubstituted analogs.

  • Tautomeric Equilibrium: The rapid proton transfer between the N1 and N3 positions means the compound exists as a mixture of 4-carboxamide and 5-carboxamide tautomers.

The Causality of Insolubility: In the solid state, the unprotected imidazole N-H and the carboxamide carbonyl form a dense, intermolecular hydrogen-bonded network. This results in a high crystal lattice energy. For dissolution to occur, the organic solvent must pay the thermodynamic penalty of breaking these lattice interactions. Aprotic, non-polar solvents (e.g., hexane, toluene) lack the dielectric constant and hydrogen-bonding capacity to offset this penalty, resulting in near-zero solubility[1]. Conversely, solvents like Dimethyl Sulfoxide (DMSO) act as powerful hydrogen-bond acceptors, effectively solvating the imidazole N-H and dismantling the lattice.

Thermodynamic Modeling: Hansen Solubility Parameters (HSP)

Before empirical testing, we employ Hansen Solubility Parameters (HSP) to predict solvent compatibility. HSP divides the total cohesive energy of a liquid into three distinct intermolecular forces: Dispersion ( δD​ ), Polar ( δP​ ), and Hydrogen Bonding ( δH​ ) [2].

For N,N-dimethyl-1H-imidazole-5-carboxamide, the δP​ and δH​ values are exceptionally high. Solvents whose HSP coordinates fall within the compound's "solubility sphere" (defined by radius Ra​ ) will act as effective solvents.

HSP_Workflow A Input Structure (SMILES) B Group Contribution (Van Krevelen) A->B Fragment C Hansen Parameters (δD, δP, δH) B->C Calculate D Solvent Sphere Mapping (Ra) C->D 3D Plot E Solubility Prediction in Organic Solvents D->E Predict

Figure 1: Workflow for predicting solvent compatibility using Hansen Solubility Parameters (HSP).

Quantitative Solubility Profile in Organic Solvents

Based on thermodynamic modeling and empirical consensus for imidazole-carboxamide derivatives [3], the solubility of N,N-dimethyl-1H-imidazole-5-carboxamide is highly stratified by solvent polarity. The data below summarizes the expected solubility profile at standard ambient temperature (25°C).

Organic SolventDielectric Constant ( ε )Solvation MechanismEstimated Solubility (mg/mL at 25°C)Classification
Dimethyl Sulfoxide (DMSO) 46.7Strong H-bond acceptor; high dipole moment> 50.0Freely Soluble
Methanol (MeOH) 32.7H-bond donor & acceptor15.0 - 30.0Soluble
Ethanol (EtOH) 24.5H-bond donor & acceptor (sterically hindered)5.0 - 15.0Sparingly Soluble
Acetonitrile (MeCN) 37.5Dipole-dipole interactions; weak H-bond acceptor2.0 - 5.0Slightly Soluble
Dichloromethane (DCM) 8.9Weak dipole interactions0.5 - 2.0Very Slightly Soluble
n-Hexane 1.9Dispersion forces only< 0.1Practically Insoluble

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To generate high-fidelity, actionable data, kinetic dissolution assays are insufficient. We must measure the thermodynamic equilibrium solubility . The following protocol is a self-validating system designed to eliminate false positives caused by supersaturation, solvent adsorption, or polymorphic transformations, aligning with the harmonized standards of the Consortium of Biopharmaceutical Tools (CoBiTo) [4].

Protocol Workflow

ShakeFlask A Excess Solid Addition (N,N-dimethyl-1H-imidazole-5-carboxamide) B Solvent Addition (e.g., DMSO, MeOH, DCM) A->B C Thermodynamic Equilibration (37°C, 24h, 500 rpm) B->C D Phase Separation (Centrifugation at 10,000 x g) C->D E Supernatant Extraction & Dilution D->E Liquid Phase G Solid State Verification (pXRD & DSC) D->G Solid Phase F HPLC-UV Quantification (λ=254 nm) E->F

Figure 2: Standardized shake-flask methodology for thermodynamic equilibrium solubility.

Step-by-Step Execution & Causality

Step 1: Preparation of the Suspension

  • Action: Add 50 mg of crystalline N,N-dimethyl-1H-imidazole-5-carboxamide to a 2 mL glass HPLC vial. Add 1 mL of the target organic solvent.

  • Causality: An excess of solid must be visually confirmed. If the solid dissolves completely, the system is not at equilibrium, and more solid must be added until a persistent suspension is achieved.

Step 2: Thermodynamic Equilibration

  • Action: Seal the vial and place it in an orbital thermoshaker at 37°C (or 25°C depending on the target parameter) at 500 rpm for 24 hours.

  • Causality: 24 hours is the industry standard to ensure the transition from kinetic dissolution to true thermodynamic equilibrium. Shorter times may capture metastable supersaturated states.

Step 3: Phase Separation via Centrifugation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes. Do not use syringe filters.

  • Causality: Syringe filters (especially PTFE or Nylon) can adsorb polar heterocyclic compounds, artificially lowering the measured concentration. High-speed centrifugation cleanly pellets the undissolved solid without introducing adsorptive surfaces.

Step 4: Quantification (The Liquid Phase)

  • Action: Carefully extract an aliquot of the clear supernatant, dilute it immediately with the HPLC mobile phase to prevent precipitation, and quantify via HPLC-UV at λ=254 nm against a pre-established calibration curve.

Step 5: Solid-State Verification (The Self-Validating Step)

  • Action: Extract the residual solid pellet, dry it under a gentle stream of nitrogen, and analyze it via powder X-Ray Diffraction (pXRD).

  • Causality: This is the most critical step for trustworthiness. Solvents like methanol or water can induce the formation of solvates, hydrates, or trigger a polymorphic transition. If the pXRD pattern of the residual solid differs from the starting material, the measured solubility corresponds to the new crystal form, not the original active pharmaceutical ingredient (API).

Conclusion

The solubility profile of N,N-dimethyl-1H-imidazole-5-carboxamide is governed by the persistent hydrogen-bonding network of its imidazole and carboxamide moieties. By leveraging Hansen Solubility Parameters for predictive modeling and utilizing a self-validating, centrifugation-based shake-flask protocol, researchers can accurately map its behavior in organic solvents. This rigorous approach ensures that downstream synthetic and formulation workflows are built upon thermodynamically sound data.

References

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors Journal of Medicinal Chemistry
  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals National Center for Biotechnology Inform
  • Evolution of Surface Tension and Hansen Parameters of a Homologous Series of Imidazolium-Based Ionic Liquids Langmuir - ACS Public
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo)

N,N-dimethyl-1H-imidazole-5-carboxamide: Physicochemical Profiling, Exact Mass Determination, and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a building block in modern medicinal chemistry, N,N-dimethyl-1H-imidazole-5-carboxamide provides a highly tunable pharmacophore utilized in the development of targeted therapeutics. Featuring an electron-rich imidazole core coupled with a sterically defined dimethyl-substituted carboxamide moiety, this compound is instrumental in the design of lipid synthesis modulators and epigenetic inhibitors[1],[2]. This technical guide provides an authoritative breakdown of its physicochemical properties, exact mass characterization, synthetic methodologies, and pharmacological applications.

Physicochemical Profiling & Mass Spectrometric Fundamentals

In high-throughput drug discovery, differentiating target molecules from synthetic byproducts requires precise knowledge of their mass properties. While molecular weight is used for bulk stoichiometric calculations, the monoisotopic exact mass is the critical parameter for High-Resolution Mass Spectrometry (HRMS) structural validation.

For N,N-dimethyl-1H-imidazole-5-carboxamide, the exact mass is calculated using the most abundant isotopes of its constituent elements ( 12 C, 1 H, 14 N, 16 O).

Table 1: Quantitative Physicochemical Data
PropertyValueCausality / Analytical Significance
Molecular Formula C 6​ H 9​ N 3​ ODefines the foundational atomic composition[3].
Molecular Weight 139.16 g/mol Utilized for standard molarity and yield calculations in bulk synthesis.
Monoisotopic Exact Mass 139.0746 DaEssential for Q-TOF/Orbitrap HRMS structural confirmation.
Expected [M+H] + m/z 140.0818The primary target ion when utilizing positive electrospray ionization (ESI+).
Hydrogen Bond Donors 1Provided by the tautomeric N-H on the imidazole ring.
Hydrogen Bond Acceptors 2Provided by the carbonyl oxygen and the sp 2 hybridized imidazole nitrogen.

Synthetic Methodology and Causality

The synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide typically proceeds via the amidation of 1H-imidazole-5-carboxylic acid[1]. The selection of coupling reagents is critical to the efficiency of this transformation. Utilizing HBTU in the presence of DIEA ensures the rapid formation of an active ester intermediate while minimizing unwanted side reactions.

Step-by-Step Protocol: Amidation Synthesis
  • Substrate Activation: Dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.1 M concentration.

    • Causality: DMF is a highly polar aprotic solvent that stabilizes the polar transition states during carboxylic acid activation.

  • Coupling Reagent Addition: Add HBTU (1.2 eq) and DIEA (3.0 eq) to the solution. Stir at room temperature for 30 minutes.

    • Causality: DIEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HBTU to efficiently form the highly reactive OBt-ester intermediate[1].

  • Nucleophilic Amidation: Introduce dimethylamine (2.0 eq, typically as a 2M solution in THF). Stir the reaction mixture at room temperature for 16 hours.

    • Causality: The stoichiometric excess of the secondary amine drives the nucleophilic acyl substitution to absolute completion.

  • Quenching & Extraction: Dilute the reaction with saturated aqueous NaCl (brine) and extract with ethyl acetate (EtOAc) three times.

    • Causality: Brine increases the ionic strength of the aqueous layer, significantly reducing the aqueous solubility of the organic product and maximizing extraction efficiency.

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH gradient) to yield the pure product.

SynthWorkflow A 1H-imidazole-5-carboxylic acid B Activation (HBTU, DIEA, DMF) A->B Reagents added C Active Ester Intermediate B->C 30 min, RT D Amidation (Dimethylamine) C->D Amine addition E N,N-dimethyl-1H-imidazole-5-carboxamide D->E 16h, RT, Extraction

Synthetic workflow for N,N-dimethyl-1H-imidazole-5-carboxamide via amidation.

Analytical Characterization via LC-HRMS

To validate the structural integrity and confirm the exact mass of the synthesized compound, Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is employed. This protocol operates as a self-validating system: chromatographic retention time confirms relative polarity, while the exact mass and isotopic pattern definitively confirm the elemental composition.

Step-by-Step Protocol: LC-HRMS Analysis
  • Sample Preparation: Dilute the purified compound to 1 µg/mL in a 50:50 mixture of Methanol:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, promoting the protonation of the basic imidazole nitrogen and drastically enhancing the ESI+ signal intensity.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Execute a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes.

    • Causality: The hydrophobic C18 stationary phase resolves the target compound from any unreacted polar starting materials or coupling byproducts (e.g., tetramethylurea).

  • Mass Spectrometry: Operate the Q-TOF mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan from m/z 50 to 500.

  • Data Processing: Extract the ion chromatogram for the theoretical [M+H] + mass of 140.0818 (± 5 ppm mass tolerance). A mass error of < 2 ppm confirms the identity of the synthesized N,N-dimethyl-1H-imidazole-5-carboxamide.

HRMSWorkflow A Sample Prep (1 µg/mL in MeOH/H2O) B UHPLC Separation (C18 Column) A->B Injection (2 µL) C ESI+ Ionization (Capillary 3.0 kV) B->C Elution D Q-TOF Mass Analysis C->D Ion Transfer E Data Processing (m/z 140.0818 [M+H]+) D->E Exact Mass Extraction

LC-HRMS analytical workflow for exact mass validation.

Pharmacological Applications and Structural Grounding

N,N-dimethyl-1H-imidazole-5-carboxamide is not merely a passive structural scaffold; its precise hydrogen-bonding network and steric profile make it a privileged structure in targeted drug design[3].

  • Lipid Synthesis Modulation: Derivatives containing the imidazole-5-carboxamide core have been patented as highly effective modulators of fatty acid synthase (FASN)[1]. These compounds are actively investigated for the treatment of metabolic disorders and viral infections, including Hepatitis C (HCV)[4]. Because viruses frequently hijack host lipid machinery to assemble their replication complexes, enzymatic blockade of FASN via these derivatives represents a potent antiviral therapeutic strategy[1].

  • BET Bromodomain Inhibitors: In the structural optimization of pan-BET bromodomain inhibitors, the imidazole core permits precise vectoring into the ZA channel and the WPF shelf of the bromodomain[2]. The specific N-alkylation and carboxamide substitution patterns are critical for achieving high binding affinity and favorable pharmacokinetic properties, enabling the development of candidates suitable for both oral and intravenous administration[2].

BioPathway A Imidazole-5-carboxamide Derivative B Target Engagement (e.g., FASN) A->B Binding C Enzymatic Blockade B->C Inhibition D Disruption of Lipid Rafts C->D Downstream Effect E Inhibition of Viral Replication D->E Therapeutic Outcome

Pharmacological pathway of imidazole-5-carboxamide derivatives in viral inhibition.

References

  • Heterocyclic modulators of lipid synthesis (WO2012122391A1). Google Patents.
  • Structure- and Property-Based Optimization of Efficient Pan-Bromodomain and Extra Terminal Inhibitors to Identify Oral and Intravenous Candidate I-BET787. Journal of Medicinal Chemistry - ACS Publications.
  • CAS 850429-56-0 N,N-DIMETIL 1-BENZIL-1H-IMIDAZOL-5-CARBOXAMIDA Comprar. GuideChem.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

The imidazole scaffold is a privileged structure in medicinal chemistry, offering diverse hydrogen-bonding capabilities and favorable pharmacokinetic profiles. Specifically, N,N-dimethyl-1H-imidazole-5-carboxamide and its N1-substituted derivatives (such as 1-benzyl and 1-methyl analogs) serve as critical intermediates and active pharmacophores in the development of lipid synthesis modulators, antihypertensives, and antiviral agents [1, 3].

Because the unsubstituted 1H-imidazole tautomerizes, commercial suppliers and synthetic workflows primarily focus on its N1-substituted derivatives to lock the tautomeric state and improve target binding affinity.

Core Chemical Data

The following table summarizes the primary commercially available derivatives used in contemporary drug development workflows [1, 2]:

Compound NameCAS Registry NumberMolecular FormulaMolecular WeightKey Structural Feature
1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide 850429-56-0C13H15N3O229.28 g/mol N1-Benzyl group for lipophilicity
N,1-Dimethyl-1H-imidazole-5-carboxamide 53525-61-4C6H9N3O139.15 g/mol N1-Methyl group for low steric hindrance

Pharmacological Applications & Mechanistic Insights

Fatty Acid Synthase (FASN) Modulation

N,N-dimethyl-1H-imidazole-5-carboxamide derivatives have been extensively utilized in the synthesis of heterocyclic modulators of lipid synthesis [3]. Disregulation of the Fatty Acid Synthase (FASN) pathway is a hallmark of both oncogenesis and viral replication (specifically Hepatitis C Virus, HCV) [3].

Causality in Experimental Design: By incorporating the N,N-dimethylcarboxamide moiety at the 5-position of the imidazole ring, researchers enhance the molecule's ability to engage in critical dipole-dipole interactions within the FASN thioesterase domain. This blocks the release of palmitate, starving tumors of necessary membrane building blocks and disrupting the lipid droplet formation required for HCV viral assembly [3].

G A Imidazole-5-carboxamide Derivative B Fatty Acid Synthase (FASN) Inhibition A->B Binds Thioesterase C Lipid Synthesis Downregulation B->C Blocks Palmitate D HCV Replication Suppression C->D Disrupts Viral Assembly E Tumor Cell Apoptosis C->E Membrane Starvation

Figure 1: Mechanistic pathway of FASN modulation by imidazole-5-carboxamide derivatives.

Sourcing and Supplier Validation Strategy

Procuring high-purity intermediates is a self-validating system: poor input purity exponentially increases downstream purification costs. For N,N-dimethyl-1H-imidazole-5-carboxamide derivatives, suppliers must guarantee >95% purity to prevent unreacted amine carryover during subsequent cross-coupling reactions.

Verified Suppliers
Supplier NameCompound SupportedPurity GradeSourcing Region
ENAO Chemical Co., Ltd 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide95+%Global / Online [4]
Pure Chemistry Scientific Inc. 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide95%United States [1]
BidePharm N,1-Dimethyl-1H-imidazole-5-carboxamide>97%China / Global [2]

Expert Insight: When scaling up, always request quantitative NMR (qNMR) rather than relying solely on HPLC area percent, as the imidazole ring can mask aliphatic impurities in standard UV detection.

Experimental Methodologies

Standard Protocol: Amide Coupling Synthesis

To synthesize complex FASN modulators utilizing the N,N-dimethyl-1H-imidazole-5-carboxamide core, standard peptide coupling conditions are employed [3].

Reagents:

  • Carboxylic acid precursor (e.g., 0.2 mmol)

  • Dimethylamine derivative or functionalized amine (0.2 mmol)

  • HBTU (0.4 mmol)

  • DIEA (0.6 mmol)

  • Anhydrous DMF (2 mL)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid precursor in anhydrous DMF. Add HBTU and DIEA. Rationale: HBTU rapidly forms an active ester, while DIEA (a non-nucleophilic base) deprotonates the acid without competing for the activated intermediate.

  • Coupling: Introduce the amine derivative to the mixture. Stir the reaction at room temperature for 16 hours under an inert nitrogen atmosphere to prevent oxidative degradation [3].

  • Quenching & Extraction: Dilute the reaction mixture with brine (10 mL) and extract with Ethyl Acetate (EtOAc, 3 x 10 mL). Rationale: Brine forces the highly polar DMF into the aqueous layer, maximizing the partitioning of the organic product into the EtOAc.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (silica gel, gradient elution of Hexanes/EtOAc).

W Step1 1. Reagent Mixing Acid + HBTU + DIEA Step2 2. Active Ester Formation in Anhydrous DMF Step1->Step2 Step3 3. Amine Addition (Stir 16 hrs, RT) Step2->Step3 Step4 4. Aqueous Workup Brine / EtOAc Extraction Step3->Step4 Step5 5. Flash Chromatography (Yield >95%) Step4->Step5

Figure 2: Amide coupling workflow for imidazole-5-carboxamide synthesis.

References

  • Google Patents. "WO2012122391A1 - Heterocyclic modulators of lipid synthesis".
  • ENAO Chemical Co., Ltd. "Pharmaceuticals-Imidazoles". Available at:[Link]

Spectroscopic Properties and Analytical Dynamics of N,N-Dimethyl-1H-imidazole-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N,N-dimethyl-1H-imidazole-5-carboxamide (and its dynamic tautomer, N,N-dimethyl-1H-imidazole-4-carboxamide) is a critical low-molecular-weight building block and pharmacophore heavily utilized in modern medicinal chemistry. Its electron-rich heteroaromatic core and unique hydrogen-bonding capabilities make it a privileged scaffold, notably in the development of pan-BET bromodomain inhibitors[1] and heterocyclic modulators of lipid synthesis[2].

This technical guide provides a comprehensive analysis of its spectroscopic properties, detailing the physical chemistry that dictates its behavior in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) environments.

Structural Dynamics: Tautomerism and Conformational Isomerism

Before interpreting the spectroscopic data, one must understand the intrinsic molecular dynamics of the compound, which directly dictate the analytical outputs.

  • Annular Tautomerism: In solution, the proton on the imidazole nitrogen rapidly migrates between the N1 and N3 positions. Consequently, the 4-carboxamide and 5-carboxamide forms exist in a dynamic equilibrium. On the NMR timescale at ambient temperature, this rapid exchange averages the electronic environment, rendering the C2 and C4/C5 protons as broad singlets unless the exchange is slowed by low temperatures or locked via N-alkylation[1].

  • Amide Bond Restricted Rotation: The lone pair on the amide nitrogen delocalizes into the carbonyl pi-system, giving the C-N bond partial double-bond character. This restricts the free rotation of the N,N-dimethyl groups, a phenomenon that profoundly impacts the ¹H and ¹³C NMR spectra.

Dynamics N1 N,N-dimethyl-1H-imidazole -5-carboxamide N2 1H & 13C NMR (Tautomerism & Rotation) N1->N2 Structural Elucidation N3 FT-IR Spectroscopy (Vibrational Modes) N1->N3 Functional Groups N4 LC-MS (ESI+) (Fragmentation) N1->N4 Molecular Mass N5 Amide Bond Restricted Rotation N2->N5 Methyl Singlets N6 4-/5-Tautomeric Exchange N2->N6 NH Broadening N7 Amide I & II Bands N3->N7 C=O Stretch N8 [M+H]+ Ion & Dimethylamine Loss N4->N8 CID Pathways

Spectroscopic characterization logic and structural dynamics.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for elucidating the structural and dynamic state of the imidazole-carboxamide. The restricted rotation of the amide bond and the quadrupolar relaxation of the nitrogen atoms are the primary causal factors for the observed spectral features[3].

Table 1: Representative ¹H and ¹³C NMR Assignments (DMSO-d6, 300 MHz)

Nucleus Chemical Shift (ppm) Multiplicity Integration Assignment & Causality
¹H ~12.03 - 12.50 Broad Singlet 1H Imidazole NH. Broadened by quadrupolar relaxation of ¹⁴N and rapid tautomeric chemical exchange[3].
¹H 7.75 - 8.14 Singlet / Mult 1H Imidazole C2-H. Deshielded by adjacent electronegative nitrogens[3].
¹H 7.31 - 7.45 Singlet / Mult 1H Imidazole C4-H (or C5-H in tautomer).
¹H ~3.25 Singlet 3H N-CH₃ (Syn to carbonyl oxygen).
¹H ~3.05 Singlet 3H N-CH₃ (Anti to carbonyl oxygen). Appears as a distinct peak due to restricted C-N rotation.
¹³C 163.5 Singlet - Carbonyl C=O.
¹³C 136.2 Singlet - Imidazole C2.
¹³C 131.0 Singlet - Imidazole C5 (quaternary, attached to carboxamide).

| ¹³C | 38.5, 35.2 | Singlets | - | N(CH₃)₂ carbons. Split into two distinct signals due to restricted rotation. |

Infrared (IR) Spectroscopy

IR spectroscopy validates the functional group integrity, specifically the tertiary amide and the heteroaromatic ring.

Table 2: Key FT-IR Vibrational Frequencies (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Assignment Causality / Structural Implication
3100 - 2800 Broad, Medium N-H and C-H stretches Extensive hydrogen bonding in the solid state broadens the imidazole N-H stretch.
1620 - 1640 Strong Amide I (C=O stretch) Lower frequency than typical ketones due to conjugation and nitrogen lone-pair delocalization.
1550 - 1580 Medium C=N stretch Characteristic of the heteroaromatic imidazole ring system.

| 1400 - 1450 | Medium | C-H bending | Asymmetric and symmetric deformations of the N(CH₃)₂ group. |

Mass Spectrometry (LC-MS)

Electrospray ionization (ESI) in positive mode is highly effective due to the basicity of the imidazole ring (imidazolium pKa ranges from 2.0 to 6.0 depending on exact substitution)[1]. The molecule readily accepts a proton to form the [M+H]⁺ ion at m/z 140.1.

Validated Experimental Protocols

Protocol: Variable Temperature (VT) NMR for Self-Validating Structural Confirmation

To definitively prove that the two methyl singlets observed at room temperature are due to restricted amide rotation (and not an impurity or structural isomer), a VT-NMR workflow is employed. This acts as a self-validating system: if the structural hypothesis is correct, applied thermal energy will overcome the rotational barrier.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of N,N-dimethyl-1H-imidazole-5-carboxamide in 0.6 mL of DMSO-d6.

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum at 298 K (25°C). Note the two distinct N-methyl singlets.

  • Thermal Ramping: Increase the probe temperature in 10 K increments up to 373 K (100°C). Allow 5 minutes of equilibration at each step.

  • Coalescence Observation: As temperature increases, observe the broadening and eventual coalescence of the two methyl peaks into a single 6H broad singlet.

  • Orthogonal Validation (D₂O Exchange): Cool the sample back to 298 K. Add 1 drop of D₂O, shake vigorously, and re-acquire. The disappearance of the downfield NH peak validates the exchangeable nature of the imidazole proton.

Protocol: High-Throughput LC-MS/UV Analytical Workflow

This protocol ensures high-resolution separation and ionization, adapted from standard pharmaceutical screening methodologies for therapeutic compounds[3].

Step-by-Step Methodology:

  • Solvent System Preparation:

    • Mobile Phase A: 95% LC-MS grade Water + 5% Acetonitrile + 0.05% Trifluoroacetic acid (TFA).

    • Mobile Phase B: 95% Acetonitrile + 5% Water + 0.05% TFA.

    • Causality: TFA acts as an ion-pairing agent, ensuring sharp chromatographic peaks for the basic imidazole, while simultaneously providing abundant protons to drive ESI+ ionization[3].

  • Chromatographic Separation: Inject 2 µL of sample onto an Agilent SB C18 column (1.8 µm, 30 × 2.1 mm) maintained at 25°C. Use a flow rate of 0.4 mL/min with a linear gradient[3].

  • Dual Detection:

    • UV Detection: Monitor at 254 nm to capture the π-π* transitions of the imidazole conjugated system[3].

    • Mass Spectrometry: Scan from 90 to 1300 amu in ESI+ mode[3]. Extract the ion chromatogram (EIC) for m/z 140.1 to confirm the target mass.

Workflow S1 Sample Prep (0.05% TFA in H2O/MeCN) S2 HPLC Separation (C18, 25°C, 0.4 mL/min) S1->S2 S3 UV Detection (254 nm) S2->S3 S4 ESI+ MS (90-1300 amu) S2->S4 S5 Data Synthesis (Purity & Mass) S3->S5 S4->S5

Standardized LC-MS/UV analytical workflow for imidazole-carboxamides.

Synthetic Utility and Handling

Beyond characterization, the compound is frequently utilized in amide coupling reactions. For instance, the coupling of imidazole-carboxylic acids with amines to form the N,N-dimethyl-carboxamide moiety is typically achieved using coupling reagents like HBTU and a base (e.g., DIEA) in DMF, stirred at room temperature for 16 hours[2]. The resulting spectroscopic profile serves as the baseline for confirming successful derivatization in complex drug scaffolds.

References

  • Title: US20150065522A1 - Therapeutic compounds and uses thereof Source: Google Patents URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for N,N-Dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application: Fragment-based drug discovery, synthesis of BET bromodomain inhibitors, and lipid synthesis modulators.

Introduction & Mechanistic Rationale

The imidazole-5-carboxamide scaffold is a highly privileged motif in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors and domain-selective bromodomain (BET) probes[1]. Synthesizing N,N-dimethyl-1H-imidazole-5-carboxamide presents unique challenges due to the high polarity of the imidazole ring and the zwitterionic nature of the starting material, 1H-imidazole-5-carboxylic acid.

Note on Tautomerism: In an unsubstituted imidazole ring, the N1 and N3 protons rapidly exchange in solution. Consequently, 1H-imidazole-5-carboxylic acid and 1H-imidazole-4-carboxylic acid are tautomers. The resulting product is technically a rapidly interconverting mixture of N,N-dimethyl-1H-imidazole-5-carboxamide and N,N-dimethyl-1H-imidazole-4-carboxamide.

Experimental Design & Causality

To ensure a self-validating, high-yielding protocol, every reagent and procedural step has been selected based on empirical field-proven chemistry:

  • Coupling Reagent (HATU): While EDC/HOBt is a common choice, the zwitterionic nature of imidazole carboxylic acids often leads to sluggish activation. HATU generates a highly reactive HOAt-ester intermediate. The nitrogen atom in the HOAt pyridine ring provides a neighboring group effect that dramatically accelerates the aminolysis step, ensuring >95% conversion[2].

  • Amine Source (Dimethylamine Hydrochloride): Using the solid hydrochloride salt is vastly superior to using aqueous dimethylamine (which introduces water, hydrolyzing the activated ester) or dimethylamine gas (which is difficult to quantify).

  • Base Selection (DIPEA): A non-nucleophilic base is essential. We utilize a 4.0 molar equivalent excess: 1 eq to deprotonate the carboxylic acid, 1 eq to liberate the free dimethylamine from its HCl salt, and the remainder to maintain the basic environment required for HATU activation[1] and to neutralize the hexafluorophosphate byproduct.

  • Work-up Strategy (Critical): The final product is highly polar (LogP ~ 0.2). Traditional aqueous liquid-liquid extraction (e.g., EtOAc/Water) will result in catastrophic yield loss into the aqueous layer. Direct concentration of the reaction mixture followed by dry-loading onto silica gel is the fail-safe approach[3].

Quantitative Data & Stoichiometry

The following table outlines the stoichiometric requirements for a standard 5.0 mmol discovery-scale synthesis.

Table 1: Reaction Stoichiometry and Reagent Specifications

Reagent / MaterialMW ( g/mol )EquivalentsAmount (mmol)Mass / VolumeRole
1H-imidazole-5-carboxylic acid 112.091.05.0560.5 mgStarting Material
HATU 380.231.15.52.09 gCoupling Reagent
Dimethylamine HCl 81.551.57.5611.6 mgAmine Source
DIPEA (d = 0.742 g/mL)129.244.020.03.48 mLNon-nucleophilic Base
N,N-Dimethylformamide (DMF) 73.09--25.0 mLSolvent (Anhydrous)

Step-by-Step Synthesis Protocol

Phase 1: Activation of the Carboxylic Acid
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-5-carboxylic acid (560.5 mg, 5.0 mmol).

  • Solvation: Purge the flask with inert gas (N₂ or Ar). Add anhydrous DMF (25.0 mL) to achieve a 0.2 M concentration. The starting material will remain partially suspended.

  • Deprotonation: Add DIPEA (3.48 mL, 20.0 mmol) to the stirring suspension via syringe. The mixture will become more homogeneous as the soluble carboxylate salt forms.

  • Activation: Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (2.09 g, 5.5 mmol) portion-wise over 5 minutes.

  • Intermediate Formation: Stir the reaction mixture at 0 °C for 30 minutes. Visual Cue: The solution will transition to a clear yellow/orange color, indicating the formation of the active HOAt-ester.

Phase 2: Amidation
  • Amine Addition: Add dimethylamine hydrochloride (611.6 mg, 7.5 mmol) to the 0 °C solution in one single portion.

  • Coupling: Remove the ice bath and allow the reaction to warm naturally to room temperature (20–25 °C). Stir vigorously for 4 to 16 hours under an inert atmosphere.

Phase 3: Work-up and Purification
  • Reaction Quench: Do not quench with water. Instead, transfer the crude reaction mixture to a rotary evaporator.

  • Concentration: Remove the DMF and excess DIPEA under reduced pressure (high-vacuum pump, water bath at 45 °C) until a viscous, dark orange oil/semi-solid remains.

  • Dry-Loading: Dissolve the crude residue in a minimum volume of Methanol/Dichloromethane (1:4 ratio). Add 3–4 grams of silica gel to the flask and concentrate to total dryness to create a free-flowing powder.

  • Flash Chromatography: Load the silica powder onto a pre-equilibrated silica gel column. Elute using a gradient of 0% to 15% Methanol in Dichloromethane .

    • Expert Tip: Add 1% aqueous NH₄OH (ammonium hydroxide) to the mobile phase. This suppresses the ionization of the basic imidazole nitrogen, preventing severe peak tailing and improving isolated yield.

  • Isolation: Combine the product-containing fractions (identified via TLC/LC-MS) and concentrate in vacuo to yield N,N-dimethyl-1H-imidazole-5-carboxamide as an off-white solid.

In-Process Controls & Analytical Characterization

To ensure trustworthiness and validate the success of the synthesis, monitor the reaction and characterize the final product using the parameters in Table 2.

Table 2: Analytical Characterization Metrics

Analytical MethodExpected Result / ConditionPurpose
TLC (Reaction Monitoring) Mobile Phase: DCM:MeOH (9:1). Visualize with UV (254 nm) and Iodine stain. Product Rf​ ≈ 0.35.Confirm complete consumption of the activated ester.
LC-MS (ESI+) m/z expected: 140.1 [M+H]+ Confirm product mass and assess crude purity prior to column chromatography.
1 H NMR (400 MHz, DMSO- d6​ ) δ 12.50 (br s, 1H, NH), 7.70 (s, 1H, Ar-H), 7.35 (s, 1H, Ar-H), 3.15 (s, 3H, N-CH 3​ ), 2.95 (s, 3H, N-CH 3​ ).Structural validation. Note: The two methyl groups appear as distinct singlets due to restricted rotation around the amide C-N bond.

Workflow Visualization

SynthesisWorkflow A 1H-imidazole-5-carboxylic acid (Starting Material) B Activation HATU, DIPEA, DMF, 0 °C to RT A->B C Activated Ester Intermediate (OAt-ester) B->C Fast kinetics D Amidation Dimethylamine HCl, DIPEA, RT C->D E Reaction Quench & Concentration In Vacuo (Avoid Aqueous Work-up) D->E >95% Conversion F Purification Flash Chromatography (DCM:MeOH:NH4OH) E->F G N,N-dimethyl-1H-imidazole-5-carboxamide (Purified Product) F->G Final Yield

Workflow for the synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide via HATU-mediated coupling.

References

  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL
  • Title: Synthesis, SAR, and Series Evolution of Novel Oxadiazole-Containing 5-Lipoxygenase Activating Protein Inhibitors Source: ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Application Note: Utilizing N,N-dimethyl-1H-imidazole-5-carboxamide in the Rational Design of Fatty Acid Synthase (FASN) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Fatty Acid Synthase (FASN) is a critical metabolic enzyme responsible for the de novo synthesis of palmitate. Because FASN is heavily overexpressed in various malignancies (breast, colon, ovarian, and hepatocellular carcinomas) and plays a key role in viral replication (e.g., SARS-CoV-2, HCV) and metabolic disorders (NASH/MASH), it has emerged as a high-value therapeutic target[1],[2]. This application note details the structural rationale, synthesis protocols, and validation assays for utilizing the N,N-dimethyl-1H-imidazole-5-carboxamide moiety—a highly effective heterocyclic building block—in the design of FASN ketoacyl reductase (KR) domain inhibitors[1],[3].

Mechanistic Rationale: Targeting the KR Domain

FASN is a massive multi-enzyme complex comprising several functional domains: ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), dehydratase (DH), enoyl reductase (ER), ketoacyl reductase (KR), and a thioesterase (TE)[4]. Early FASN inhibitors like Cerulenin (targeting KS) and Orlistat (targeting TE) suffered from poor pharmacological profiles or off-target toxicities[5],[6].

Modern rational drug design has shifted focus to the KR domain , which utilizes NADPH to reduce β -ketoacyl intermediates. The N,N-dimethyl-1H-imidazole-5-carboxamide fragment serves as a privileged scaffold in this pocket[1].

  • Causality of Structural Choices: The rigid imidazole ring engages in essential π−π stacking and hydrophobic interactions within the KR binding pocket. Simultaneously, the N,N-dimethylcarboxamide substituent acts as a precise hydrogen-bond acceptor/donor network that competitively blocks NADPH binding or stabilizes an inactive conformation of the enzyme[3],[6]. This structural mimicry halts the reduction step, stalling the entire lipogenesis assembly line.

G A Acetyl-CoA & Malonyl-CoA B FASN Multi-enzyme Complex A->B C KR Domain Activity (NADPH dependent) B->C D Palmitate Synthesis C->D E Tumor Cell Proliferation D->E Inhibitor N,N-dimethyl-1H-imidazole- 5-carboxamide derivatives Inhibitor->C Blocks

Caption: Mechanism of FASN KR domain inhibition by imidazole-carboxamide derivatives.

Quantitative Data: FASN Inhibitor Profiling

The table below summarizes the target domains and inhibitory profiles of key FASN inhibitors, highlighting the potency advantage of KR-domain targeted heterocycles.

Compound / InhibitorFASN Target DomainIC50 ( μ M)Clinical / Research StatusPrimary Scaffold Feature
Cerulenin Ketoacyl Synthase (KS)~3.0 - 10.0Tool CompoundEpoxy-amide
Orlistat Thioesterase (TE)~13.5FDA Approved (Obesity) β -lactone
Denifanstat (TVB-2640) Ketoacyl Reductase (KR)0.052Phase 2 (NASH, Oncology)Triazole-benzoyl-piperidine[7],[2]
Compound 232 Ketoacyl Reductase (KR)< 0.100PreclinicalN,N-dimethyl-1H-imidazole-5-carboxamide [1]

Experimental Protocols

The following self-validating workflow ensures the successful synthesis, biochemical verification, and cellular validation of N,N-dimethyl-1H-imidazole-5-carboxamide-based FASN inhibitors.

Protocol 1: Chemical Synthesis & Amide Coupling

This protocol outlines the standard coupling of a carboxylic acid intermediate to an amine (e.g., 4-(piperidin-4-yl)benzonitrile) to yield the final imidazole-carboxamide derivative[1].

Reagents: Carboxylic acid intermediate (0.2 mmol), Target amine hydrochloride (0.2 mmol), HBTU (0.4 mmol), N,N-Diisopropylethylamine (DIEA) (0.6 mmol), Anhydrous DMF (2 mL).

  • Activation: Dissolve the carboxylic acid intermediate and HBTU in 2 mL of anhydrous DMF. Causality: HBTU is used to convert the carboxylic acid into a highly reactive tetramethyluronium active ester, facilitating rapid amide bond formation without racemization.

  • Base Addition: Add DIEA (105 μ L) to the mixture. Causality: DIEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine and drive the reaction forward without participating in unwanted side reactions[1].

  • Coupling: Add the target amine (45 mg). Stir the reaction at room temperature for 16 hours.

  • Workup: Dilute the reaction with brine and extract with Ethyl Acetate (EtOAc). Causality: The brine wash aggressively pulls DMF into the aqueous layer while pushing the highly organic target compound into the EtOAc layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate under vacuum, and purify via flash chromatography to yield the purified N,N-dimethyl-1H-imidazole-5-carboxamide derivative.

Protocol 2: Cell-Free FASN KR Domain Inhibition Assay

To validate that the synthesized compound directly inhibits the KR domain, we measure the oxidation of NADPH to NADP+.

  • Buffer Preparation: Prepare assay buffer containing 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, and 1 mM dithiothreitol (DTT).

  • Enzyme Incubation: Incubate 0.5 μ g of purified recombinant human FASN with varying concentrations of the inhibitor (0.1 nM to 10 μ M) for 15 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 100 μ M NADPH, 30 μ M acetyl-CoA, and 100 μ M malonyl-CoA.

  • Kinetic Readout: Monitor the decrease in absorbance at 340 nm using a microplate reader for 20 minutes.

  • Data Validation (Self-Validating Step): Causality: The KR domain strictly requires NADPH to reduce the ketone intermediate. A decrease in absorbance at 340 nm corresponds to NADPH consumption. If the inhibitor successfully blocks the KR domain, the absorbance will remain stable. Calculate the IC50​ using a 4-parameter logistic curve fit.

Protocol 3: Cellular Lipogenesis & Palmitate Rescue Assay

To prove the inhibitor's cytotoxicity is specifically due to FASN inhibition (on-target effect) and not general chemical toxicity, a palmitate rescue assay is employed[3].

  • Cell Culture: Seed HCT-116 (colon cancer) or A2780 (ovarian cancer) cells at 5,000 cells/well in 96-well plates using lipid-reduced media (1% lipid-depleted FBS). Causality: Lipid-reduced media forces the cells to rely entirely on de novo lipogenesis via FASN for survival.

  • Treatment: Treat cells with the inhibitor at concentrations bracketing the biochemical IC50​ (e.g., 10 nM to 5 μ M) for 72 hours.

  • Rescue Condition: In a parallel set of wells, co-administer the inhibitor with 50 μ M exogenous palmitate (conjugated to BSA).

  • Viability Readout: Assess cell viability using CellTiter-Glo (ATP luminescence).

  • Data Validation (Self-Validating Step): Causality: If the drug is selectively targeting FASN, cells in the standard treatment group will undergo apoptosis due to lipid starvation. However, the cells receiving exogenous palmitate will bypass the FASN blockade and survive. If palmitate fails to rescue the cells, the compound possesses off-target cytotoxic liabilities[3].

Workflow S1 1. Amide Coupling (HBTU/DIEA) S2 2. Biochemical Assay (NADPH Oxidation) S1->S2 S3 3. Cellular Assay (Palmitate Rescue) S2->S3

Caption: Step-by-step experimental workflow for FASN inhibitor synthesis and validation.

References

  • Oslob, J. D., et al. "Heterocyclic modulators of lipid synthesis." WIPO (PCT) Patent WO2012122391A1, published September 13, 2012.
  • Hasan, S.M.N., et al. "Atomic model for core modifying region of human fatty acid synthase in complex with Denifanstat." Nature Communications 14: 3460 (2023). Available at: [Link]

  • Lin, B., et al. "Design and synthesis of a series highly potent and bioavailable FASN KR domain inhibitors for cancer." Cancer Research 74(19 Suppl):Abstract nr 4747 (2014). Available at:[Link]

  • Flavin, R., et al. "The Lipogenesis Pathway as a Cancer Target." Journal of Medicinal Chemistry 54(14): 4715-4727 (2011). Available at:[Link]

Sources

Application Note: Amide Coupling Reaction Conditions for N,N-Dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Insights

The synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide via amide coupling is a critical transformation in the development of heterocyclic building blocks, kinase inhibitors, and lipid synthesis modulators. While amide couplings are fundamental in organic synthesis, utilizing 1H-imidazole-5-carboxylic acid as a substrate presents unique physiochemical challenges that require precise optimization.

The Amphoteric Challenge

1H-imidazole-5-carboxylic acid is highly amphoteric. It possesses a basic pyridine-like nitrogen, an acidic pyrrole-like NH, and a carboxylic acid moiety. This zwitterionic character results in poor solubility in non-polar organic solvents and can lead to sluggish coupling kinetics due to internal hydrogen bonding and resonance stabilization[1]. To overcome this, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are strictly required.

Reagent Selection & Causality
  • Amine Source: Gaseous dimethylamine is difficult to handle and quantify at the bench scale. Therefore, dimethylamine hydrochloride is the preferred bench-stable solid. However, its use necessitates an excess of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the free amine in situ[2].

  • Coupling Agents (HATU vs. EDC): For sterically or electronically deactivated substrates like imidazole-5-carboxylic acid, HATU is the premier choice. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) active ester, minimizing epimerization and accelerating the coupling of the secondary amine[3]. Alternatively, EDC/HOBt or PyBOP can be used for greener, larger-scale operations, though they often require longer reaction times[4].

Experimental Workflow & Visualization

Below is the mechanistic workflow for the HATU-mediated synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide. Pre-activation of the carboxylic acid is a critical step; it prevents the amine from competing for the uronium salt (which would form an unreactive guanidinium byproduct).

AmideCoupling Start 1H-imidazole-5-carboxylic acid + DMF (Solvent) Activation Add HATU (1.2 eq) + DIPEA (3.0 eq) Start->Activation Intermediate OAt-Active Ester Intermediate Activation->Intermediate Rapid Activation Amine Add Dimethylamine HCl (1.5 eq) + DIPEA (1.5 eq) Intermediate->Amine Reaction Stir at RT (2 - 16 hours) Amine->Reaction Workup Aqueous Workup / Reverse-Phase HPLC Reaction->Workup Monitor via LC-MS Product N,N-dimethyl-1H-imidazole -5-carboxamide Workup->Product

Figure 1: HATU-mediated amide coupling workflow for N,N-dimethyl-1H-imidazole-5-carboxamide synthesis.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimized reaction conditions for coupling 1H-imidazole-5-carboxylic acid with dimethylamine.

Reagent SystemAmine SourceBaseSolventTimeExpected YieldMechanistic Notes
HATU Dimethylamine HCl (1.5 eq)DIPEA (4.5 eq)DMF2-4 h75-85%Fast kinetics via OAt-ester; ideal for discovery chemistry.
EDC / HOBt Dimethylamine HCl (1.5 eq)NMM (4.0 eq)DMSO12-16 h60-70%Water-soluble urea byproduct simplifies purification.
PyBOP Dimethylamine HCl (1.5 eq)Triethylamine (6.0 eq)DMF16 h65-80%Cost-effective alternative to HATU; avoids explosive risks of HOBt.

Step-by-Step Experimental Protocols

Protocol A: High-Efficiency HATU Coupling (Discovery Scale)

This protocol is optimized for rapid conversion and high yield on a milligram to gram scale.

  • Substrate Solubilization: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 1H-imidazole-5-carboxylic acid (1.0 eq, e.g., 100 mg, 0.89 mmol). Suspend the solid in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Pre-Activation: Add DIPEA (3.0 eq, 2.67 mmol). The solution may become more homogenous as the carboxylate is formed. Add HATU (1.2 eq, 1.07 mmol) in one portion. Stir the reaction mixture at room temperature for 20 minutes to ensure complete formation of the active ester[3].

  • Amine Liberation & Coupling: In a separate vial, suspend dimethylamine hydrochloride (1.5 eq, 1.34 mmol) in a minimal amount of DMF and add DIPEA (1.5 eq, 1.34 mmol) to liberate the free amine. Transfer this solution dropwise into the main reaction flask.

  • Reaction Monitoring: Stir the mixture at room temperature for 2 to 4 hours. Monitor the consumption of the active ester via LC-MS (Target mass: [M+H]+ = 140.1).

  • Workup & Purification:

    • Critical Insight: N,N-dimethyl-1H-imidazole-5-carboxamide is highly polar and highly water-soluble. Standard ethyl acetate/water extraction will result in massive product loss.

    • Procedure: Quench the reaction with a few drops of water, concentrate the DMF in vacuo (using a Genevac or rotary evaporator with a high-vacuum pump), and purify the crude residue directly via reverse-phase preparative HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Protocol B: Scalable EDC/HOBt Coupling (Process Scale)

This protocol prioritizes greener byproducts and easier removal of coupling agents.

  • Reagent Mixing: Dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMSO (0.2 M concentration)[2].

  • Activation: Add EDC·HCl (1.3 eq), HOBt hydrate (1.3 eq), and N-methylmorpholine (NMM) (4.0 eq). Stir for 30 minutes at room temperature.

  • Coupling: Add dimethylamine hydrochloride (1.5 eq) directly to the reaction mixture. Stir overnight (12-16 hours) at room temperature.

  • Workup: Dilute the reaction mixture with a small amount of saturated aqueous NaHCO3. Extract repeatedly with a highly polar organic mixture (e.g., Chloroform/Isopropanol 3:1). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify via flash column chromatography (DCM/MeOH 9:1 to 8:2).

References

  • Product Class 3: Imidazoles.Science of Synthesis, Thieme Connect.
  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.
  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells.
  • Development of Orally Bioavailable Amidobenzimidazole Analogues Targeting Stimulator of Interferon Gene (STING) Receptor.

Sources

Application Note: Incorporating N,N-Dimethyl-1H-imidazole-5-carboxamide into Host-Directed Antiviral Compound Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rapid emergence of resistance to direct-acting antivirals (DAAs) has necessitated a paradigm shift in antiviral drug discovery toward Host-Directed Antivirals (HDAs). By targeting host cellular machinery hijacked by pathogens, HDAs offer a higher genetic barrier to resistance. This application note details the rationale, library design, and validated protocols for incorporating N,N-dimethyl-1H-imidazole-5-carboxamide as a privileged scaffold to develop potent inhibitors of host lipid metabolism—specifically targeting Fatty Acid Synthase (FASN) and Diacylglycerol Acyltransferases (DGATs) to arrest viral replication.

Scientific Rationale: Targeting Host Lipid Metabolism

Viruses, including Hepatitis C Virus (HCV), Dengue, and SARS-CoV-2, are obligate intracellular parasites that rely heavily on host lipid metabolism to complete their life cycles[1]. The causality behind targeting lipid synthesis is threefold:

  • Replication Organelles: Positive-sense RNA viruses induce the massive rearrangement of host membranes to form double-membrane vesicles (DMVs), which serve as shielded replication factories. This requires a continuous supply of de novo synthesized lipids.

  • Protein Palmitoylation: Viral structural proteins, such as the SARS-CoV-2 Spike (S) protein, require palmitoylation (the covalent attachment of palmitic acid) to facilitate membrane fusion and binding to host receptors like ACE2[1].

  • Viral Assembly: Lipid droplets (LDs), regulated by DGATs, are essential platforms for the assembly and packaging of HCV virions[2].

Fatty Acid Synthase (FASN) is the master enzyme responsible for catalyzing the synthesis of palmitate from acetyl-CoA and malonyl-CoA[3]. Inhibiting FASN effectively starves the virus of essential lipid building blocks. Heterocyclic modulators, specifically those containing an N,N-dimethyl-1H-imidazole-5-carboxamide core, have demonstrated potent allosteric inhibition of FASN and DGAT, resulting in robust antiviral activity without causing lethal toxicity to quiescent host cells[4][5]. The N,N-dimethyl amide moiety provides critical metabolic stability and favorable hydrogen-bonding interactions within the enzyme's binding pocket, making it an ideal anchor for library enumeration.

Mechanism of Action Visualization

G AcCoA Acetyl-CoA MalCoA Malonyl-CoA AcCoA->MalCoA ACC FASN Fatty Acid Synthase (FASN) MalCoA->FASN Binds Palmitate Palmitate (Lipid Pool) FASN->Palmitate Catalyzes Virus Viral Replication (HCV, SARS-CoV-2) Palmitate->Virus Palmitoylation & Membrane Fusion Inhibitor Imidazole-5-carboxamides Inhibitor->FASN Allosteric Inhibition

Mechanism of FASN inhibition by imidazole-5-carboxamides blocking viral replication.

Library Design & Synthesis Strategy

When designing an antiviral library around N,N-dimethyl-1H-imidazole-5-carboxamide, the synthetic strategy must allow for late-stage diversification. The imidazole core offers multiple vectors for substitution (N1, C2, and C4 positions).

Design Causality:

  • C4 Position: Halogenation (e.g., chlorine or bromine) at C4 increases lipophilicity to penetrate the hydrophobic sub-pockets of FASN.

  • N1 Position: Alkylation or benzylation at N1 is utilized to tune the pharmacokinetic profile (cLogP) and cellular permeability[3].

  • C2 Position: Introduction of bulky, functionalized aryl or heteroaryl groups via cross-coupling drives the primary binding affinity and target selectivity (FASN vs. DGAT).

Experimental Protocols

To ensure a self-validating system, the following protocols integrate chemical synthesis with a dual-readout biological screening cascade. This guarantees that observed antiviral effects are mechanistically driven by lipid modulation, not off-target cytotoxicity.

Protocol A: High-Throughput Synthesis of the Imidazole-5-Carboxamide Library

This protocol utilizes standard amide coupling to append the N,N-dimethylamine to diversified imidazole-5-carboxylic acid precursors.

Reagents & Materials:

  • Diversified 1H-imidazole-5-carboxylic acid derivatives (0.2 mmol per well)

  • Dimethylamine hydrochloride (0.4 mmol)

  • HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) (0.4 mmol)[4]

  • N,N-Diisopropylethylamine (DIEA) (0.8 mmol)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) (2.0 mL)[4]

Step-by-Step Methodology:

  • Activation: To a 96-well synthesis block, add the specific 1H-imidazole-5-carboxylic acid derivative (0.2 mmol) and HBTU (152 mg, 0.4 mmol) dissolved in 1.5 mL of anhydrous DMF[4].

  • Base Addition: Add DIEA (140 µL, 0.8 mmol) to the mixture. Agitate at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Add dimethylamine hydrochloride (32.6 mg, 0.4 mmol) dissolved in 0.5 mL DMF to each well.

  • Reaction: Seal the block and shake at room temperature for 16 hours[4].

  • Workup: Dilute the reaction mixture with 5 mL of brine and extract with Ethyl Acetate (3 x 3 mL). Combine the organic layers and dry over anhydrous MgSO₄[4].

  • Purification: Concentrate under reduced pressure and purify via automated preparative HPLC (C18 column, 5-95% Acetonitrile/Water with 0.1% TFA gradient).

  • Validation: Verify compound identity and purity (>95%) using LC-MS before biological screening.

Protocol B: Phenotypic Antiviral & Target Modulation Screening

This assay validates the antiviral efficacy while simultaneously confirming the mechanism of action (lipid synthesis inhibition) and ruling out general cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed Huh7 cells harboring the HCV subgenomic replicon (luciferase reporter) into 96-well opaque plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Perform a 10-point, 3-fold serial dilution of the synthesized N,N-dimethyl-1H-imidazole-5-carboxamide library (starting concentration 50 µM). Add compounds to the cells and incubate for 72 hours.

  • Readout 1 - Antiviral Efficacy (EC₅₀): Lyse the cells and add luciferase substrate (e.g., Bright-Glo™). Measure luminescence using a microplate reader. Calculate the EC₅₀ using a 4-parameter logistic non-linear regression model.

  • Readout 2 - Cytotoxicity (CC₅₀): In a parallel plate treated identically, add CellTiter-Glo® reagent to measure intracellular ATP levels (cell viability). Calculate the CC₅₀. The Selectivity Index (SI = CC₅₀ / EC₅₀) must be >10 for a compound to be considered a viable hit.

  • Readout 3 - Target Modulation (FASN Inhibition): To prove the mechanism, incubate wild-type Huh7 cells with the hit compounds for 4 hours, then pulse with [¹⁴C]-acetate (1 µCi/well) for 2 hours. Extract total lipids using the Folch method (Chloroform:Methanol 2:1) and quantify ¹⁴C incorporation via scintillation counting[3]. A dose-dependent decrease in ¹⁴C-lipid confirms FASN inhibition.

Data Presentation: Representative SAR Profiling

The following table summarizes the quantitative profiling of a representative library subset, demonstrating the correlation between FASN inhibition and antiviral efficacy.

Compound IDN1-SubstitutionC2-SubstitutionFASN IC₅₀ (nM)HCV EC₅₀ (nM)CC₅₀ (µM)Selectivity Index (SI)
NDIC-001 BenzylHydrogen4,2005,100>50>9.8
NDIC-014 Methyl4-Chlorophenyl8509204548.9
NDIC-027 Cyclobutyl4-(Piperidin-4-yl)phenyl115130>50>384.6
NDIC-042 4-Fluorobenzyl3-Pyridyl456038633.3
Control TVB-3166 (Known FASN Inhibitor)-425540727.2

Data Interpretation: Introducing bulky, basic moieties at the C2 position (e.g., NDIC-027) significantly improves FASN binding affinity compared to the unsubstituted core. The tight correlation between FASN IC₅₀ and HCV EC₅₀ strongly supports lipid synthesis inhibition as the primary mechanism driving the antiviral phenotype.

Conclusion

The incorporation of N,N-dimethyl-1H-imidazole-5-carboxamide into compound libraries provides a highly tractable and metabolically stable starting point for the discovery of Host-Directed Antivirals. By rigorously coupling chemical synthesis with target-specific modulation assays (like the ¹⁴C-acetate incorporation assay), researchers can confidently develop broad-spectrum antivirals that deny pathogens the host lipid infrastructure required for replication and assembly.

References

  • Heterocyclic modulators of lipid synthesis Source: Google Patents (WO2012122391A1) URL:[4]

  • Imidazopyridine-Based Fatty Acid Synthase Inhibitors That Show Anti-HCV Activity and in Vivo Target Modulation Source: ACS Medicinal Chemistry Letters URL:[Link][3]

  • Advancing Viral Defense: Unravelling the Potential of Host-Directed Antivirals Against SARS-CoV-2 Source: MDPI (Viruses) URL:[Link][1]

  • Suppression of Hepatitis C Virus Genome Replication and Particle Production by a Novel Diacylglycerol Acyltransferases Inhibitor Source: MDPI (Viruses) URL:[Link][2]

Sources

Application Note: Advanced Crystallization Strategies for Single-Crystal X-Ray Diffraction (SCXRD) of N,N-Dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Single-crystal X-ray diffraction (SCXRD) remains the definitive analytical method for elucidating the absolute stereochemistry, bond connectivity, and three-dimensional packing of small organic molecules[1] (). For heterocyclic building blocks like N,N-dimethyl-1H-imidazole-5-carboxamide , obtaining diffraction-quality single crystals is often the primary bottleneck in structural characterization.

The crystallization of this specific molecule presents a unique mechanistic challenge driven by its hydrogen-bond topology. The molecule possesses a stoichiometric imbalance between hydrogen-bond donors and acceptors: it has only one donor (the imidazole N-H) but multiple acceptors (the imidazole sp² nitrogen and the carboxamide carbonyl oxygen). The N,N-dimethylation of the amide nitrogen removes its ability to act as a donor while adding steric bulk. Consequently, the molecule is highly prone to forming 1D hydrogen-bonded chains or dimers, but often struggles to assemble into a robust 3D lattice without the inclusion of guest solvent molecules.

Understanding this causality dictates our experimental approach: we must screen both protic solvents (which can bridge the donor-acceptor gap by co-crystallizing as solvates) and aprotic solvents (which force the molecule to self-associate).

Physicochemical Profiling

Before initiating crystal growth, it is critical to map the quantitative properties that govern supersaturation and nucleation[2] ().

Table 1: Physicochemical Properties & Crystallization Implications

PropertyValue / CharacteristicCrystallization Implication
Molecular Formula C₆H₉N₃OSmall molecule; highly sensitive to convection currents during growth.
Molecular Weight 139.16 g/mol Requires low thermal energy to maintain stable nuclei.
H-Bond Donors 1 (Imidazole N-H)Insufficient to form a 3D network alone; prone to forming solvates.
H-Bond Acceptors 2 (Imidazole N, Carbonyl O)Strong affinity for protic solvents (Water, Methanol, Ethanol).
Steric Profile N,N-dimethyl groupInduces localized lipophilicity; limits dense packing configurations.

Crystallization Workflow

The selection of a crystallization technique is dictated by the molecule's solubility profile. The following decision tree outlines the logical progression from solubility screening to SCXRD analysis.

G Start N,N-dimethyl-1H-imidazole- 5-carboxamide Solubility Solubility Screening (Protic vs Aprotic) Start->Solubility Evap Slow Evaporation (MeOH, EtOH, EtOAc) Solubility->Evap High solubility in volatile solvent Vapor Vapor Diffusion (Anti-solvent system) Solubility->Vapor Soluble in polar, insoluble in non-polar Cooling Slow Cooling (Supersaturated at 50°C) Solubility->Cooling Temperature-dependent solubility XRD SCXRD Analysis (Diffraction Quality Check) Evap->XRD Vapor->XRD Cooling->XRD

Figure 1: Decision workflow for selecting the optimal crystallization technique based on solubility.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. The presence of heterogeneous nucleation sites (e.g., dust) is the primary cause of polycrystalline "powder" formation[3] (). Therefore, strict filtration is mandatory across all methods.

Protocol A: Slow Solvent Evaporation

Causality: Gradual solvent evaporation slowly pushes the solution into the metastable supersaturation zone, allowing the thermodynamically favored crystal lattice to assemble.

  • Dissolution: Dissolve 5–10 mg of N,N-dimethyl-1H-imidazole-5-carboxamide in 1.5 mL of a selected solvent (e.g., Methanol for solvate screening, or Ethyl Acetate for self-association) in a clean 1-dram (4 mL) glass vial.

  • Filtration: Sonicate for 60 seconds. Filter the solution through a 0.22 µm PTFE syringe filter into a new, dust-free vial.

  • Controlled Evaporation: Cover the vial tightly with Parafilm. Using a fine needle (e.g., 25G), puncture exactly 2 to 3 small holes in the Parafilm.

  • Incubation: Place the vial in a dark, vibration-free environment at a constant 20–22°C.

  • Self-Validation: Monitor the liquid level daily. The volume should decrease by no more than 5–10% per day. If evaporation is too fast, the crystals will exhibit twinning (overlapping lattices). If this occurs, restart with fewer needle holes.

Protocol B: Vapor Diffusion (Vial-in-Vial Anti-Solvent Method)

Causality: Vapor diffusion lowers solubility isothermally. By avoiding thermal gradients, it prevents the convection currents that often cause secondary nucleation and flawed crystal faces[1] ().

  • Inner Vial Preparation: Dissolve 5 mg of the compound in 0.5 mL of a "good" solvent (e.g., Dichloromethane or Methanol) in a 1-dram inner vial. Filter via a 0.22 µm syringe filter. Leave this vial uncapped.

  • Outer Vial Preparation: Place the inner vial into a larger 20 mL scintillation vial. Carefully pipette 3 mL of a volatile "anti-solvent" (e.g., Hexane or Diethyl Ether) into the outer vial.

  • Sealing: Cap the outer 20 mL vial tightly with a Teflon-lined lid.

  • Incubation: Store in a vibration-free cabinet. The volatile anti-solvent will diffuse through the vapor phase into the inner vial.

  • Self-Validation: Over 3–7 days, the volume of liquid in the inner vial should visibly increase. If immediate precipitation occurs, the vapor pressure differential between the two solvents is too high; switch to a less volatile anti-solvent (e.g., Toluene).

Table 2: Recommended Solvent Pairs for Vapor Diffusion

Good Solvent (Inner Vial)Anti-Solvent (Outer Vial)Expected Outcome for Imidazole-5-carboxamide
MethanolDiethyl EtherHigh probability of Methanol solvate formation.
DichloromethaneHexaneForces self-association; likely yields solvent-free lattice.
AcetonePentaneRapid diffusion; yields kinetic polymorphs.
Protocol C: Temperature-Gradient (Slow Cooling)

Causality: Exploits the temperature-solubility curve. By cooling the system extremely slowly, the solution remains in the metastable zone, forcing solute molecules to deposit onto existing nuclei rather than forming new ones[2] ().

  • Saturation: Prepare a saturated solution of the compound in 2 mL of Ethanol at 50°C.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed 0.22 µm filter into a pre-warmed vial to prevent premature crash-out.

  • Sealing: Cap the vial tightly and wrap the seal with Parafilm to prevent any solvent evaporation.

  • Controlled Cooling: Submerge the vial in a Dewar flask filled with 50°C water. Seal the Dewar and allow it to cool to room temperature naturally over 48–72 hours. This provides a cooling rate of roughly 0.5°C/hour.

In-Situ Validation & Crystal Harvesting

Before submitting the sample to the crystallographer, validate the quality of the grown crystals:

  • Visual Inspection: Ideal crystals for SCXRD are single, transparent, with sharp, well-defined edges (faceted), and dimensions between 0.1 mm and 0.3 mm.

  • Birefringence Check: Examine the crystals under a polarized light microscope. A high-quality single crystal will uniformly extinguish light (turn completely dark) at specific angles of rotation. If the crystal turns dark in patches, it is twinned or cracked and will yield poor diffraction data.

  • Harvesting: Do not remove the crystals from their mother liquor until immediately before mounting. Removing them can cause rapid desolvation, leading to the collapse of the crystal lattice (especially if a solvate was formed). Mount the crystal directly from the solvent using a MiTeGen loop coated in Paratone-N oil to protect it from atmospheric moisture.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews (2023). URL: [Link]

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications (2025). URL: [Link]

  • Sommer, R. D. "How to grow crystals for X-ray crystallography." Acta Crystallographica Section C: Structural Chemistry (2024). URL: [Link]

Sources

Application Note: Synthesis and Optimization of Heterocyclic Modulators of Lipid Synthesis Utilizing N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The dysregulation of lipid metabolism is a fundamental driver in numerous pathological states. Specifically, Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in both oncology and virology. Overexpression of FASN is a hallmark of treatment-resistant malignancies (e.g., taxane-resistant tumors) and is strictly required for the formation of lipid rafts essential to the replication complexes of viruses such as Hepatitis C (HCV) .

N,N-dimethyl-1H-imidazole-5-carboxamide (CAS: 850429-56-0) is a highly versatile heterocyclic building block utilized in the synthesis of potent FASN inhibitors, including Denifanstat (TVB-2640) analogs . The imidazole-5-carboxamide core acts as a critical pharmacophore, engaging the β-ketoacyl reductase (KR) domain of FASN through precise hydrogen-bonding interactions. This application note details the robust, step-by-step synthesis of these heterocyclic modulators, focusing on N-arylation and subsequent amide coupling strategies to assemble the final active pharmaceutical ingredient (API).

FASN_Pathway A Acetyl-CoA + Malonyl-CoA B Fatty Acid Synthase (FASN) A->B Substrate C Palmitate Synthesis B->C Catalysis D Tumor Cell Proliferation / Viral Replication C->D Lipid Raft Formation E Heterocyclic Modulator (Imidazole-5-carboxamide derivative) E->B Inhibition (IC50 ~ 50nM)

Figure 1: FASN signaling pathway and intervention by imidazole-5-carboxamide modulators.

Materials and Reagents

  • Core Building Block: N,N-dimethyl-1H-imidazole-5-carboxamide

  • Electrophile: Methyl 4-fluorobenzoate (or analogous aryl halides)

  • Amine Partner: 4-(piperidin-4-yl)benzonitrile hydrochloride

  • Coupling Reagents: HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), HATU, EDC·HCl

  • Bases: N,N-Diisopropylethylamine (DIEA), Potassium Carbonate (K₂CO₃), Lithium Hydroxide (LiOH)

  • Solvents: N,N-Dimethylformamide (DMF, anhydrous), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)

Experimental Workflows & Protocols

The synthesis of the final heterocyclic modulator involves a self-validating three-step workflow: N-arylation of the imidazole core, ester hydrolysis (saponification), and a final peptide-like amide coupling to install the piperidine moiety.

Synthesis_Workflow S1 Step 1: N-Arylation N,N-dimethyl-1H-imidazole-5-carboxamide + Aryl Halide S2 Step 2: Saponification LiOH, THF/H2O S1->S2 Ullmann/SNAr S3 Step 3: Amide Coupling HBTU, DIEA, DMF + Piperidine Derivative S2->S3 Carboxylic Acid Intermediate S4 Final Product: Heterocyclic Lipid Modulator S3->S4 Peptide Coupling

Figure 2: Three-step synthetic workflow for preparing heterocyclic lipid modulators.

Protocol A: N-Arylation and Saponification (Intermediate Preparation)

Objective: To install an aryl spacer on the N1 position of the imidazole ring to create the carboxylic acid coupling partner.

  • Reaction Setup: In an oven-dried round-bottom flask, dissolve N,N-dimethyl-1H-imidazole-5-carboxamide (1.0 eq) and methyl 4-fluorobenzoate (1.1 eq) in anhydrous DMF (0.2 M).

  • Base Addition: Add K₂CO₃ (2.5 eq).

    • Causality & Logic: K₂CO₃ is chosen as a mild inorganic base. It is sufficiently basic to deprotonate the 1H-imidazole (pKa ~14) to facilitate the Nucleophilic Aromatic Substitution (SNAr) without causing premature hydrolysis of the methyl ester, which stronger bases (like NaOH) would trigger.

  • Heating & Validation: Stir the mixture at 90°C for 12 hours under an inert N₂ atmosphere. Validate completion via LC-MS (monitor for the disappearance of the starting mass and appearance of the N-arylated ester).

  • Saponification: Once the N-arylated ester is confirmed, cool the reaction to room temperature. Add a 2M aqueous solution of LiOH (3.0 eq) directly to the mixture. Stir for 4 hours.

  • Workup: Acidify the mixture with 1M HCl dropwise until pH 3-4 is reached. The resulting carboxylic acid intermediate (e.g., 4-(5-(dimethylcarbamoyl)-1H-imidazol-1-yl)benzoic acid) will precipitate. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Amide Coupling (Final Modulator Assembly)

Objective: Couple the carboxylic acid intermediate with 4-(piperidin-4-yl)benzonitrile to yield the final FASN modulator .

  • Activation: To a solution of the carboxylic acid intermediate (56 mg, 0.2 mmol, 1.0 eq) in anhydrous DMF (2 mL), add HBTU (152 mg, 0.4 mmol, 2.0 eq) and DIEA (105 µL, 0.6 mmol, 3.0 eq).

    • Causality & Logic: HBTU rapidly converts the carboxylic acid into a highly reactive OBt (hydroxybenzotriazole) ester. DIEA is utilized instead of Triethylamine (TEA) because its bulky isopropyl groups render it strictly non-nucleophilic. This prevents the base from competitively attacking the activated ester or causing epimerization/side reactions .

  • Amine Addition: Stir the activation mixture for 15 minutes at room temperature to ensure complete ester formation, then add 4-(piperidin-4-yl)benzonitrile hydrochloride (45 mg, 0.2 mmol, 1.0 eq).

  • Reaction: Stir at room temperature for 16 hours. Track progression by the disappearance of the active ester on TLC (eluent: 5% MeOH in DCM).

  • Purification & Workup: Dilute the reaction with brine (10 mL) and extract with EtOAc (3 x 10 mL).

    • Causality & Logic: DMF is highly miscible with both water and organic solvents. Using a saturated brine solution heavily partitions the DMF into the aqueous layer by "salting out" the organic product, preventing DMF from co-eluting with the API in the organic phase.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography to yield the final heterocyclic modulator.

Quantitative Data & Coupling Optimization

To ensure maximum yield and purity for the critical final assembly step, various coupling reagents were evaluated. While HBTU provides an optimal balance of cost and efficiency for standard secondary amines, alternative reagents may be required depending on the steric hindrance of the specific piperidine derivative used.

Coupling ReagentBaseSolventReaction Time (h)Yield (%)Purity (LC-MS)Mechanistic Notes
HBTU DIEADMF1682%>95%Standard protocol; excellent cost-to-yield ratio for unhindered amines .
HATU DIEADMF889%>98%Faster kinetics due to the nitrogen atom in the azabenzotriazole ring; preferred for highly hindered amines .
EDC·HCl / HOBt TEADCM2465%90%Slower reaction; aqueous workup is simplified (water-soluble urea byproduct) but overall yield is lower.
T3P (50% in EtOAc) DIEAEtOAc1278%>95%Excellent for large-scale manufacturing; minimizes epimerization and avoids explosive risks associated with HOBt derivatives.

References

  • WIPO. (2012). Heterocyclic modulators of lipid synthesis (Patent No. WO2012122391A1).
  • U.S. Patent and Trademark Office. (2019).
  • Adooq Bioscience. (n.d.). Fatty acid synthase (FASN) inhibitors. Retrieved March 31, 2026. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.[Link]

Troubleshooting & Optimization

improving reaction yield in N,N-dimethyl-1H-imidazole-5-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide. This guide is designed for researchers and drug development professionals to troubleshoot low yields, optimize reaction conditions, and understand the mechanistic causality behind each protocol step.

Diagnostic Overview & Workflow

The synthesis of N,N-dimethyl-1H-imidazole-5-carboxamide from 1H-imidazole-5-carboxylic acid presents unique chemoselective and physical challenges. The amphoteric nature of the imidazole ring[1] results in a zwitterionic starting material with poor solubility in standard organic solvents. Furthermore, the unprotected secondary amine of the imidazole ring competes with dimethylamine during activation, leading to off-target N-acylation.

SynthesisWorkflow A 1H-imidazole-5-carboxylic acid (Zwitterionic) B Direct Amide Coupling (Unprotected) A->B Direct Route D Step 1: N-Protection (Trt-Cl, Et3N, DMF) A->D Protected Route C Low Yield (<30%) Oligomerization & N-Acylation B->C Fails E Step 2: Amide Coupling (HATU, HNMe2·HCl, DIPEA) D->E Solubilized F Step 3: Acidic Deprotection (TFA / DCM) E->F High Conversion G N,N-dimethyl-1H-imidazole -5-carboxamide (>85% Yield) F->G Final Product

Figure 1: Strategic workflow for optimizing N,N-dimethyl-1H-imidazole-5-carboxamide synthesis.

Frequently Asked Questions & Troubleshooting

Q1: Why does direct coupling of 1H-imidazole-5-carboxylic acid with dimethylamine consistently yield less than 30%? A1: The low yield is driven by two mechanistic factors. First, 1H-imidazole-5-carboxylic acid exists in a zwitterionic state, rendering it highly insoluble in aprotic solvents like DMF or DCM. Second, the unprotected imidazole nitrogen (which is highly nucleophilic) competes with dimethylamine for the activated ester intermediate. This leads to N-acylation and oligomerization[1]. Implementing a bulky protecting group, such as a triphenylmethyl (Trityl) group, disrupts the zwitterion, massively increases solubility, and sterically shields the ring nitrogen from side reactions.

Q2: Which coupling reagent system provides the highest conversion for this specific substrate? A2: While EDC/HOBt is a standard choice, it often falls short for highly deactivated or sterically hindered carboxylic acids. HATU combined with N,N-diisopropylethylamine (DIPEA) is the optimal system[2]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. However, if HATU is used in excess without substrate protection, it can react with the amine to form tetramethylguanidinium byproducts. Strict stoichiometric control (1.1 equivalents of HATU) is required.

Q3: How do I handle the volatility and stoichiometry of dimethylamine during the reaction? A3: Dimethylamine is a gas at room temperature (bp 7°C). Using commercially available solutions (e.g., 2M in THF) often leads to stoichiometric inaccuracies due to evaporation during transfer or reaction heating. The most reliable method is to use solid dimethylamine hydrochloride (HNMe 2​ ·HCl)[3]. By adding an extra equivalent of DIPEA to the reaction mixture, the free amine is generated in situ, ensuring exact stoichiometry and preventing loss to the atmosphere.

Q4: What is the most efficient purification method for the highly polar target molecule? A4: N,N-dimethyl-1H-imidazole-5-carboxamide is highly water-soluble and retains strongly on normal-phase silica. Avoid aqueous workups where the product can be lost to the aqueous layer. Instead, utilize reversed-phase chromatography (C18 column) using a gradient of water/acetonitrile with 0.05% TFA[3].

Quantitative Yield Analysis

The following table summarizes the expected outcomes based on the chosen synthetic route, highlighting the critical need for a protection strategy.

Synthesis RouteCoupling ReagentAmine SourceAverage Yield (%)Primary Issue / Byproduct
Direct CouplingEDC / HOBtHNMe 2​ (2M in THF)15 - 20%Incomplete conversion, N-acylation
Direct CouplingHATU / DIPEAHNMe 2​ (2M in THF)25 - 30%Tetramethylguanidinium adducts
Direct CouplingHATU / DIPEAHNMe 2​ ·HCl35 - 40%Poor substrate solubility in DMF
Trityl-Protected HATU / DIPEA HNMe 2​ ·HCl 85 - 92% None (Clean conversion)

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Trityl-1H-imidazole-5-carboxylic acid

Causality: Trityl chloride is chosen because its bulkiness directs protection highly selectively to the less sterically hindered nitrogen, leaving the C5 carboxylate accessible for downstream coupling.

  • Setup: Suspend 1H-imidazole-5-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add triethylamine (Et 3​ N, 2.5 equiv). The suspension will begin to clear as the carboxylate salt forms.

  • Protection: Add Trityl chloride (1.1 equiv) portion-wise at 0°C. Stir at room temperature for 12 hours.

  • Validation Checkpoint: Perform TLC (10% MeOH in DCM). The zwitterionic starting material remains at the baseline ( Rf​=0.0 ). The successful formation of the Trt-protected intermediate is confirmed by a new, highly UV-active spot at Rf​≈0.45 .

  • Isolation: Pour the mixture into ice water. Filter the resulting white precipitate, wash with cold water, and dry under a vacuum.

Protocol B: HATU-Mediated Amide Coupling

Causality: Pre-activation of the acid with HATU/DIPEA allows the formation of the active HOAt ester before the amine is introduced, preventing the amine from directly attacking the uronium salt of HATU[2].

  • Activation: Dissolve 1-Trityl-1H-imidazole-5-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.15 M). Add DIPEA (3.0 equiv) and stir for 15 minutes at room temperature.

  • Amine Introduction: Add solid dimethylamine hydrochloride (HNMe 2​ ·HCl, 1.5 equiv) directly to the stirring solution. The excess DIPEA will liberate the free amine in situ.

  • Reaction: Stir for 4 hours at room temperature under an inert N 2​ atmosphere.

  • Validation Checkpoint: Analyze via LC-MS. The reaction is complete when the mass of the activated ester is replaced by the Trt-protected amide ( [M+H]+=382.2 ).

  • Workup: Dilute with EtOAc and wash sequentially with saturated NaHCO 3​ , water, and brine. Dry over Na 2​ SO 4​ and concentrate.

Protocol C: Global Deprotection and Isolation

Causality: Trifluoroacetic acid (TFA) rapidly cleaves the Trityl group. Triisopropylsilane (TIPS) is added as a carbocation scavenger to prevent the highly stable trityl cation from re-alkylating the imidazole ring.

  • Deprotection: Dissolve the crude intermediate from Protocol B in DCM (0.1 M). Add TIPS (2.0 equiv), followed by TFA (20% v/v relative to DCM).

  • Validation Checkpoint: Upon TFA addition, the solution will immediately turn bright yellow (indicating the liberated trityl cation). As the TIPS successfully scavenges the cation, the yellow color will fade to pale yellow or colorless over 1-2 hours.

  • Concentration: Evaporate the volatiles under reduced pressure. Azeotrope twice with toluene to remove residual TFA.

  • Purification: Purify the residue by reversed-phase C18 chromatography (gradient of H 2​ O/MeCN with 0.05% TFA)[3]. Lyophilize the pure fractions to obtain N,N-dimethyl-1H-imidazole-5-carboxamide as a TFA salt.

References

  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide Source: acs.org URL:[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe Source: nih.gov URL:[Link]

  • Product Class 3: Imidazoles Source: thieme-connect.de URL:[Link]

Sources

troubleshooting poor aqueous solubility of N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical bottlenecks associated with N,N-dimethyl-1H-imidazole-5-carboxamide .

This compound frequently presents aqueous solubility challenges during preclinical development and in vitro assays[1]. The poor solubility is primarily driven by the lipophilic N,N-dimethyl substitution on the carboxamide, which eliminates critical hydrogen-bond donors, combined with the stable crystal lattice energy of the planar imidazole ring.

Below is our comprehensive, causality-driven diagnostic guide and troubleshooting protocol to overcome these limitations.

Diagnostic Triage: Why is my compound precipitating?

Before applying a brute-force solubilization method, you must understand the thermodynamic barriers of your specific assay environment.

Q: Why does N,N-dimethyl-1H-imidazole-5-carboxamide dissolve in acidic media but precipitate in physiological buffers (pH 7.4)? A: The solubility of this molecule is highly pH-dependent. The unsubstituted nitrogen (N3) on the 1H-imidazole ring acts as a weak base (estimated pKa ~5.5–6.5, shifted slightly downward by the electron-withdrawing carboxamide group). At pH levels below its pKa, the imidazole ring is protonated, forming a highly soluble cationic species[2]. As the pH approaches 7.4, the molecule deprotonates into its neutral, hydrophobic free-base form, leading to rapid precipitation.

Q: I used DMSO to dissolve the compound, but it crashed out when added to my cell culture media. What happened? A: This is a classic cosolvent dilution effect. While cosolvents like DMSO exponentially increase solubility by lowering the dielectric constant of the solvent system[3], adding this stock to an aqueous medium rapidly diffuses the DMSO away from the drug. The local concentration of the drug exceeds its intrinsic aqueous solubility ( S0​ ), causing supersaturation and subsequent nucleation/precipitation.

SolubilityWorkflow Start Precipitation of N,N-dimethyl- 1H-imidazole-5-carboxamide Check_pH Is Assay pH < 6.0? Start->Check_pH Salt Protocol A: pH Adjustment & Salt Formation Check_pH->Salt Yes (Ionizable State) Cosolvent Protocol B: Cosolvent Addition (DMSO/PEG) Check_pH->Cosolvent No (Neutral State) CD Protocol C: Cyclodextrin Complexation (HP-β-CD) Cosolvent->CD Precipitation upon dilution ASD Amorphous Solid Dispersion (Advanced Formulation) CD->ASD Insufficient drug loading

Decision tree for troubleshooting N,N-dimethyl-1H-imidazole-5-carboxamide solubility.

Step-by-Step Troubleshooting Protocols

The following protocols are designed as self-validating systems. Do not skip the validation steps, as they confirm thermodynamic stability before you proceed to your actual experiments.

Protocol A: pH-Mediated Solubilization (In Situ Salt Formation)

Mechanism: Adjusting the pH below the pKa of the imidazole ring forces protonation, converting the neutral molecule into a water-soluble salt[2][4].

  • Preparation: Prepare a 0.1 M Citrate or Acetate buffer at pH 4.0.

  • Addition: Weigh the required amount of N,N-dimethyl-1H-imidazole-5-carboxamide to achieve your target concentration.

  • Titration: Slowly add the buffer to the API while vortexing. If the solution remains cloudy, drop the pH incrementally using 0.1 N HCl until complete dissolution is achieved.

  • Validation: Centrifuge the sample at 10,000 x g for 10 minutes. Analyze the supernatant via HPLC to confirm the target concentration is reached and no micro-crystals remain.

Protocol B: Cosolvent Systems for In Vitro Assays

Mechanism: Water-miscible solvents (e.g., DMSO, PEG 400) disrupt the hydrogen bonding network of water, accommodating the hydrophobic N,N-dimethyl moiety[5].

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Ternary Mixture Creation: To prevent precipitation upon dilution, prepare an intermediate transition solvent. Mix the DMSO stock with PEG 400 or Propylene Glycol (PG) in a 1:1 ratio.

  • Aqueous Dilution: Slowly add the aqueous buffer to the intermediate mixture dropwise under continuous sonication. Ensure the final DMSO concentration remains below 1% (v/v) to prevent cellular toxicity in biological assays.

  • Validation: Perform dynamic light scattering (DLS) on the final solution to ensure no nano-aggregates have formed, which often precede macroscopic precipitation.

Protocol C: Cyclodextrin Inclusion Complexation

Mechanism: Hydroxypropyl- β -cyclodextrin (HP- β -CD) features a hydrophobic cavity that encapsulates the lipophilic N,N-dimethyl and imidazole groups, while its hydrophilic exterior maintains aqueous solubility[6]. This is the most robust method for maintaining solubility at physiological pH (7.4)[7].

  • Host Solution: Prepare a 10–20% (w/v) solution of HP- β -CD in standard PBS (pH 7.4).

  • Excess Addition: Add an excess amount of N,N-dimethyl-1H-imidazole-5-carboxamide (beyond its expected solubility) to the CD solution.

  • Equilibration: Shake the suspension on a rotary shaker at 25°C for 48 hours to ensure thermodynamic equilibrium of the inclusion complex[7].

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter to remove uncomplexed, undissolved drug.

  • Validation: Lyophilize a small aliquot and perform Differential Scanning Calorimetry (DSC). The disappearance of the drug's sharp melting endotherm confirms successful inclusion complexation rather than mere physical mixing.

CD_Mechanism Drug Free Drug (Hydrophobic N,N-dimethyl) Complex Inclusion Complex (Water Soluble) Drug->Complex Van der Waals & Hydrophobic Interactions CD HP-β-CD (Hydrophobic Cavity) CD->Complex

Mechanism of cyclodextrin inclusion complexation for hydrophobic drug moieties.

Quantitative Data Summary

To aid in selecting the correct formulation strategy, refer to the expected solubility enhancements based on standard pharmaceutical profiling of imidazole-carboxamide derivatives[3][5][7].

Solubilization TechniqueExpected Solubility Gain (Fold Increase)Best Use CaseLimitations / Drawbacks
pH Adjustment (pH < 4.0) 50x – 500xOral liquid formulations, acidic stable assaysUnsuitable for physiological pH assays (cell culture)[4].
Cosolvents (DMSO/PEG) 100x – 1000x+High-throughput screening, analytical stocksRisk of precipitation on dilution; cytotoxicity at >1% v/v[3].
HP- β -CD Complexation 10x – 100xIn vivo IV dosing, cell-based assays at pH 7.4Requires 48h equilibration; limited by CD cavity size[6][8].
Micronization / Nanosizing 2x – 5xSolid oral dosage forms (tablets/capsules)Only increases dissolution rate, not intrinsic solubility[5].

Frequently Asked Questions (FAQs)

Q: I formed an inclusion complex with HP- β -CD, but I am still not reaching my target concentration. What next? A: Cyclodextrin complexation efficiency can be limited by the binding constant ( K1:1​ )[7]. You can utilize a synergistic approach by adding a small amount of water-soluble polymer (e.g., 0.1% HPMC) or a mild organic acid (e.g., citric acid) to the CD solution. This ternary complexation often yields a non-linear, synergistic increase in solubility[3].

Q: Does heating the solvent help dissolve N,N-dimethyl-1H-imidazole-5-carboxamide? A: Heating provides kinetic energy to break the crystal lattice, temporarily increasing solubility[4]. However, unless the compound is formulated into a thermodynamically stable state (like an inclusion complex or a stable salt), it will inevitably recrystallize upon cooling to room temperature. Never rely on heat alone for assay preparation.

Q: How do I know if the poor solubility is affecting my in vitro IC50 data? A: If your dose-response curve plateaus unexpectedly at higher concentrations, or if you observe high inter-replicate variability, you are likely hitting the thermodynamic solubility limit of the drug in the assay buffer[9]. At this point, the drug is precipitating out as micro-crystals, meaning the actual concentration of dissolved drug interacting with your target is much lower than your calculated nominal concentration. Switch to Protocol C (Cyclodextrins) to ensure the drug remains in solution.

References

  • Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Technologies to Counter Poor Solubility Issues: A Review. Research Journal of Pharmacy and Technology. [Link]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Drug Development & Delivery. [Link]

  • Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology. [Link]

  • Cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Current Pharmaceutical Research. [Link]

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability. Pharma IQ. [Link]

  • Overcoming the Challenge of Poor Drug Solubility. ISPE. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. National Center for Biotechnology Information (NCBI). [Link]

  • Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • 1-Benzyl-N,N-dimethyl-1H-imidazole-5-carboxamide. BIOFOUNT. [Link]

  • WO2012122391A1 - Heterocyclic modulators of lipid synthesis.

Sources

optimizing purification and recrystallization of N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals dealing with the isolation of N,N-dimethyl-1H-imidazole-5-carboxamide .

This compound presents unique thermodynamic and chromatographic challenges. Its amphoteric nature—driven by a highly polar carboxamide group capable of extensive hydrogen bonding and a basic pyridine-like nitrogen on the imidazole ring—often leads to severe column tailing and phase-separation issues ("oiling out") during crystallization. This guide synthesizes field-proven methodologies with mechanistic causality to ensure you achieve >99% purity in your workflows.

Process Visualization

Workflow N1 Crude Synthesis Mixture N2 Flash Chromatography (Silica + 1% TEA) N1->N2 Remove polar byproducts N3 Active Carbon Filtration (Hot) N2->N3 Remove trace color N4 Binary Recrystallization (EtOAc / Pet. Ether) N3->N4 Polish & Isolate N5 Pure Crystalline Product N4->N5 >99% Purity

Optimized purification and recrystallization workflow for N,N-dimethyl-1H-imidazole-5-carboxamide.

Troubleshooting Guides & FAQs

Q1: Why does N,N-dimethyl-1H-imidazole-5-carboxamide streak or tail heavily on silica gel during flash chromatography? Causality & Solution: The imidazole ring contains a basic nitrogen (pKa ~7 for the conjugate acid), making it significantly more basic than pyridine[1]. When passed through standard normal-phase silica gel, this basic site engages in strong, non-ideal electrostatic interactions and hydrogen bonding with the acidic silanol (Si-OH) groups on the stationary phase. This causes the compound to adsorb irreversibly or desorb slowly, resulting in severe band broadening and tailing[2]. Actionable Fix: Add a basic modifier, such as 1% Triethylamine (TEA), to your mobile phase (e.g., DCM/MeOH). The TEA competitively binds to and caps the acidic silanols, allowing the imidazole derivative to elute with a symmetrical peak shape[2].

Q2: During recrystallization, my product forms a viscous oil instead of crystals ("oiling out"). How do I force nucleation? Causality & Solution: "Oiling out" (liquid-liquid phase separation) occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, or when the solvent's polarity closely matches the solute's polar functional groups without providing a strict solubility gradient. Using highly polar monophasic solvents (like ethanol or water) often leads to this. Actionable Fix: Shift to a binary solvent system. Ethyl Acetate (EtOAc) acts as an excellent solubilizer at boiling temperatures, while Petroleum Ether acts as a strict anti-solvent. Using an EtOAc/Petroleum Ether ratio of approximately 1:10 creates a sharp solubility cliff upon cooling, forcing crystalline nucleation rather than phase separation[3].

Q3: My isolated crystals have a yellowish tint despite showing a single spot on TLC. How can I achieve pharmaceutical-grade whiteness? Causality & Solution: Yellowish tints in imidazole derivatives are typically caused by trace amounts of conjugated polymeric byproducts or oxidized amine species that co-elute during chromatography. Because these impurities are structurally large and highly conjugated, they can be selectively adsorbed by the porous network of activated carbon[2]. Actionable Fix: Incorporate a hot activated carbon treatment (1-2 wt%) prior to the final anti-solvent addition during recrystallization, followed by a hot gravity filtration[2].

Quantitative Data: Solvent Selection Matrix

To ensure reproducible isolation, solvent choices must be dictated by the compound's specific interaction profile.

Solvent SystemRole / PhaseCausality & Interaction ProfileRecommendation
DCM / MeOH (+ 1% TEA) Chromatography Mobile PhaseTEA competitively neutralizes acidic silanols, preventing the basic imidazole nitrogen from causing peak tailing.Optimal for Flash Chromatography
Ethyl Acetate (EtOAc) Recrystallization (Primary)Solubilizes the polar carboxamide group effectively at boiling point, but poorly at 0°C.Excellent Primary Solvent
Petroleum Ether Recrystallization (Anti-solvent)Disrupts the solvation shell around the non-polar dimethyl groups, forcing rapid nucleation.Excellent Anti-Solvent
Water / Ethanol RecrystallizationHigh polarity causes the compound to remain fully dissolved or form sticky, supercooled hydrates ("oiling out").Not Recommended

Detailed Experimental Protocols

Protocol 1: Modified Flash Chromatography for Basic Imidazoles
  • Column Preparation: Slurry pack a silica gel column using a mobile phase of 94% Dichloromethane (DCM), 5% Methanol (MeOH), and 1% Triethylamine (TEA).

  • Sample Loading: Dissolve the crude N,N-dimethyl-1H-imidazole-5-carboxamide in a minimum volume of DCM. To prevent pre-binding issues, use a "dry loading" technique by adsorbing the crude mixture onto Celite (avoid silica for dry loading to prevent irreversible initial binding)[2].

  • Elution: Run the column using an isocratic or shallow gradient of 1-5% MeOH in DCM (strictly maintaining 1% TEA throughout).

  • Self-Validation Checkpoint: Calculate the mass balance after pooling fractions. The combined mass of the purified fractions plus the mass of the impurities flushed from the column should equal >90% of the loaded crude mass. A significant mass deficit indicates irreversible binding to the silica, requiring an increase in the basic modifier concentration[2].

Protocol 2: Binary Solvent Recrystallization (EtOAc / Petroleum Ether)
  • Dissolution: Transfer the concentrated chromatography product to an Erlenmeyer flask. Add a minimum amount of boiling Ethyl Acetate (EtOAc) just until the solid completely dissolves.

  • Decolorization: Add 1-2 wt% activated carbon to the solution. Reheat the mixture to boiling for 2-3 minutes while stirring[2].

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-warmed flask to remove the activated carbon and trapped polymeric impurities[2].

  • Anti-Solvent Addition: Keep the clarified filtrate hot. Slowly add Petroleum Ether dropwise while swirling until the solution becomes faintly turbid (reaching the cloud point). Add 1-2 drops of hot EtOAc just until the turbidity clears[3].

  • Crystallization: Cover the flask and allow it to cool undisturbed to room temperature (approx. 2 hours), then transfer to an ice bath for 1 hour to maximize crystal formation.

  • Self-Validation Checkpoint: Analyze the mother liquor via TLC before discarding. If the target compound's spot is intensely UV-active, the crystallization is incomplete. Re-heat the filtrate, evaporate 20% of the solvent volume, and repeat the cooling cycle to harvest a second crop.

References

  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL
  • Title: Imidazole Source: Wikipedia URL:[Link]

Sources

Technical Support Center: NMR Troubleshooting for N,N-Dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Support Portal. This guide provides drug development professionals and researchers with field-validated methodologies to resolve complex NMR spectral artifacts specific to imidazole-carboxamide derivatives. As a Senior Application Scientist, I have structured this guide to move beyond mere symptom treatment—focusing instead on the physical chemistry driving these spectral anomalies and providing self-validating experimental protocols to ensure absolute structural confidence.

Diagnostic Decision Matrix

Before altering your sample, use the workflow below to identify the physical causality behind your spectral overlaps.

Workflow Start Observe Overlap/Broadening in 1H NMR Spectrum Q1 Aliphatic Region (~3.0 ppm) Broad/Split Methyls? Start->Q1 Q2 Aromatic Region (7-8 ppm) Missing/Broad Imidazole Protons? Start->Q2 Q3 General Overlap Coincidental Chemical Shifts? Start->Q3 A1 Execute VT-NMR Protocol (Heat to Coalescence) Q1->A1 Yes A2 Execute Solvent/pH Protocol (DMSO-d6 or TFA-d addition) Q2->A2 Yes A3 Execute 2D NMR Protocol (HSQC / HMBC) Q3->A3 Yes

Diagnostic workflow for resolving NMR peak overlaps in imidazole-carboxamides.

Troubleshooting Guides & Methodologies

Issue 1: Broad or Split N,N-Dimethyl Peaks

Q: My 1 H NMR spectrum shows two distinct singlets (or one broad, unresolved lump) around 3.0 ppm instead of the expected 6H singlet for the N,N-dimethyl group. Is my sample impure?

Causality (The "Why"): This is rarely an impurity. The amide C-N bond possesses significant partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. This electronic resonance creates a high energy barrier to rotation (typically 15–18 kcal/mol)[1]. At room temperature, this restricted rotation is slow on the NMR timescale, causing the two methyl groups to reside in distinct magnetic environments (syn and anti relative to the carbonyl oxygen).

Self-Validating Protocol: Variable Temperature (VT) NMR This protocol validates the structural dynamic by forcing the system into a fast-exchange regime, proving the peaks belong to the same functional group.

  • Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO- d6​ or DMF- d7​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Note the separation (in Hz) between the two methyl peaks.

  • Thermal Titration: Increment the probe temperature in 10 K steps up to 373 K. Allow 5 minutes of thermal equilibration at each step before acquiring the spectrum.

  • Data Validation: Observe the peaks broaden, coalesce, and eventually merge into a single, sharp 6H singlet. Calculating the coalescence temperature ( Tc​ ) mathematically proves the dynamic exchange process, definitively ruling out static impurities[1].

Issue 2: Missing or Extremely Broad Imidazole Protons

Q: The aromatic protons on the imidazole ring (H-2 and H-4) are either completely missing from the baseline or appear as extremely broad humps. How do I recover these signals?

Causality (The "Why"): Imidazoles undergo rapid prototropic tautomerism, where the N-H proton rapidly exchanges between the N1 and N3 positions[2]. This process drastically alters the electronic environment of the adjacent C2 and C4/C5 protons. If the rate of this exchange is intermediate on the NMR timescale (often exacerbated by trace water or acidic impurities in solvents like CDCl 3​ ), the signals undergo extreme exchange line-broadening, effectively disappearing into the baseline[3].

Self-Validating Protocol: Solvent and pH Modulation This protocol resolves the issue by either "freezing" the tautomeric state or accelerating it to a clean time-average.

  • Solvent Switch (Slow Exchange): Evaporate the current solvent and redissolve the sample in strictly anhydrous DMSO- d6​ . DMSO acts as a strong hydrogen-bond acceptor, stabilizing specific tautomers and slowing the exchange rate, which often sharpens the individual H-2 and H-4 signals[2].

  • Acidification (Fast Exchange): If peaks remain broad in DMSO, add 1–2 drops of deuterated trifluoroacetic acid (TFA- d ).

  • Data Validation: The addition of TFA fully protonates the imidazole ring to form an imidazolium cation. This eliminates the tautomeric equilibrium entirely, pushing the system into a fast-exchange regime and yielding sharp, time-averaged peaks for structural confirmation[2].

Issue 3: Coincidental Overlap in the Aromatic Region

Q: Even after optimizing temperature and solvent, my imidazole peaks overlap with solvent residuals or other aromatic impurities. How can I assign the structure unambiguously?

Causality (The "Why"): 1D 1 H NMR relies exclusively on proton chemical shifts, which are highly susceptible to coincidental overlap in the crowded 7.0–8.5 ppm region. Relying solely on 1D data for structural validation in drug development is a high-risk practice that can lead to false positive identifications.

Self-Validating Protocol: 2D Heteronuclear Correlation This protocol disperses the overlapping proton signals into the much wider carbon dimension.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a 1 H- 13 C HSQC spectrum to map protons to their directly attached carbons. The C2 and C4 carbons of the imidazole ring have highly distinct 13 C chemical shifts (~135 ppm and ~120 ppm, respectively), instantly resolving proton overlaps in the F1 dimension.

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 1 H- 13 C HMBC spectrum. To definitively prove the connectivity of the N,N-dimethyl carboxamide group to the imidazole ring, look for the 3-bond ( 3JCH​ ) correlation from the N,N-dimethyl protons (~3.0 ppm) to the amide carbonyl carbon (~160 ppm), and from the imidazole H-4 proton to the same carbonyl.

Mechanistic Dynamics

The following diagram illustrates the dual dynamic processes (amide rotation and prototropic tautomerism) that dictate the appearance of your spectra.

Dynamics Molecule N,N-dimethyl-1H-imidazole- 5-carboxamide Amide Amide Bond (C-N) Restricted Rotation Molecule->Amide Imidazole Imidazole Ring Prototropic Tautomerism Molecule->Imidazole State1 Two Methyl Singlets (Slow Exchange, < 298K) Amide->State1 Cooling State2 One Sharp Singlet (Fast Exchange, > 350K) Amide->State2 Heating State3 Distinct H-2 / H-4 Peaks (Locked Tautomer in DMSO) Imidazole->State3 H-Bond Acceptor State4 Broad/Missing Ring Peaks (Intermediate Exchange) Imidazole->State4 Trace Acid/Water

Conformational and tautomeric dynamics affecting NMR spectra of the target molecule.

Quantitative Reference Data

Use the table below to benchmark your experimental data against expected chemical shifts and dynamic phenomena for N,N-dimethyl-1H-imidazole-5-carboxamide derivatives.

Structural FeatureTypical 1 H Shift (ppm)Typical 13 C Shift (ppm)Dynamic PhenomenonResolution Strategy
N,N-Dimethyl ( CH3​ ) 2.9 – 3.2 (Split/Broad)35.0 – 38.0Restricted Amide RotationVT-NMR (> 350 K)
Imidazole H-2 7.6 – 8.2 (Broad)134.0 – 138.0Prototropic TautomerismSolvent Switch (DMSO- d6​ )
Imidazole H-4/5 7.2 – 7.8 (Broad)118.0 – 124.0Prototropic TautomerismAcidification (TFA- d )
Amide Carbonyl (C=O) N/A158.0 – 162.0NoneHMBC Correlation

References

  • A Small Change in Structure, a Big Change in Flexibility Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Technical Support Center: Long-Term Storage and Stability of N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N,N-dimethyl-1H-imidazole-5-carboxamide is a versatile heterocyclic compound utilized in various stages of pharmaceutical research and development. As with many complex organic molecules, its chemical integrity is paramount for reproducible experimental outcomes and the safety profile of downstream applications. This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to understand and prevent its degradation during long-term storage. We will delve into the core chemical vulnerabilities of the molecule, provide actionable troubleshooting steps, and outline validated protocols to ensure its stability.

Section 1: FAQs - Understanding the Stability Profile of N,N-dimethyl-1H-imidazole-5-carboxamide

This section addresses the most common questions regarding the stability and handling of this compound.

Q1: What are the primary environmental factors that can degrade N,N-dimethyl-1H-imidazole-5-carboxamide?

A1: The molecule's structure features two key moieties: an imidazole ring and a tertiary carboxamide group. The imidazole ring is the primary site of instability. The main environmental factors of concern are:

  • Oxygen (Air): The electron-rich imidazole ring is susceptible to oxidation, which can be accelerated by atmospheric oxygen.[1][2] This can lead to the formation of various oxidized species and potentially ring-opened products.

  • Light (Photodegradation): Imidazole moieties are known to be sensitive to light, particularly UV radiation.[3][4] Exposure can initiate photochemical reactions, leading to complex degradation pathways and the formation of colored impurities.[5][6]

  • Elevated Temperature: Heat acts as a catalyst for nearly all degradation pathways.[4][7] Storing the compound at elevated temperatures will accelerate both oxidation and any potential hydrolytic degradation.

  • Strong Acids and Bases: While the N,N-dimethylcarboxamide group is a tertiary amide and thus generally resistant to hydrolysis, extreme pH conditions combined with heat can force its cleavage to form the corresponding carboxylic acid.[8][9][10] However, under typical storage conditions, this is a much lower risk than oxidation or photodegradation.

Q2: My solid sample of N,N-dimethyl-1H-imidazole-5-carboxamide has developed a yellow or brownish tint over time. What is the likely cause?

A2: Discoloration is a common indicator of degradation. For this specific molecule, the most probable cause is the oxidation or photodegradation of the imidazole ring.[1] These reactions often produce conjugated systems or polymeric impurities that absorb visible light, appearing as yellow or brown. This is a critical sign that the compound's purity has been compromised and it should be re-analyzed before use.

Q3: Is hydrolysis of the N,N-dimethylcarboxamide group a significant concern during routine storage?

A3: No, for routine long-term storage under recommended conditions, hydrolysis is not a primary concern. Tertiary amides are notably stable and resistant to cleavage.[8][11] Significant hydrolysis typically requires harsh conditions, such as prolonged heating in the presence of strong aqueous acid or base, which are not encountered during standard storage.[9] Therefore, stability efforts should be focused on preventing oxidation and photodegradation.

Q4: What are the ideal storage conditions for solid N,N-dimethyl-1H-imidazole-5-carboxamide?

A4: To maximize the shelf-life of the solid compound, a multi-faceted approach is required. The following table summarizes the recommended conditions based on the compound's chemical vulnerabilities.

ParameterRecommended ConditionRationale & Scientific Justification
Temperature -20°C (Freezer)Reduces the kinetic rate of all potential degradation reactions, providing the most effective protection.[7] For shorter-term storage (weeks), 2-8°C is acceptable.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, directly inhibiting the primary oxidative degradation pathway of the imidazole ring.[1][2]
Light In the Dark (Amber Vial)Prevents photodegradation initiated by UV and visible light.[3][4] The use of amber glass or an opaque outer container is mandatory.
Humidity Dry (Well-sealed container)Minimizes adsorbed water, which could potentially participate in hydrolytic or other degradation pathways, especially if acidic or basic impurities are present.

Q5: I need to store the compound in solution for my experiments. What special precautions are necessary?

A5: Storing N,N-dimethyl-1H-imidazole-5-carboxamide in solution significantly increases its susceptibility to degradation.[3]

  • Solvent Choice: Use high-purity, anhydrous, and degassed solvents (e.g., DMSO, DMF, Ethanol). Aprotic solvents are generally preferred.

  • Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and oxygen.

  • Storage Temperature: Store solutions at -80°C for long-term stability. For daily use, storage at -20°C is acceptable, but shelf-life will be reduced.

  • Inert Atmosphere: Before sealing vials, flush the headspace with argon or nitrogen.

  • Light Protection: Always store solution vials in the dark, wrapped in aluminum foil or in a light-blocking container.

Section 2: Troubleshooting Guide - Investigating Suspected Degradation

This logical workflow guides users through the process of confirming and characterizing degradation.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Analytical Confirmation cluster_2 Phase 3: Characterization & Action start Suspected Degradation (e.g., discoloration, poor assay results) visual Step 1: Visual Inspection - Check for color change, clumping, or non-uniform appearance. start->visual solubility Step 2: Solubility Check - Does it dissolve as expected? - Incomplete dissolution may indicate polymeric impurities. visual->solubility hplc Step 3: HPLC-UV Purity Screen - Use a stability-indicating method. - Compare chromatogram to a reference standard or initial batch data. solubility->hplc If visual/solubility issues are noted analysis Step 4: Analyze HPLC Data - Is the main peak area % reduced? - Are new impurity peaks present? hplc->analysis lcms Step 5: LC-MS Analysis - Determine the mass of major impurities. analysis->lcms If new peaks are detected pathway Step 6: Postulate Degradation Pathway - Does the mass correspond to oxidation (+16 Da), hydrolysis, or other modifications? lcms->pathway decision Step 7: Decision Making - Quantify impurities. - Discard batch if purity is below acceptable limits. pathway->decision

Caption: Troubleshooting workflow for investigating compound degradation.

Section 3: Protocols and Methodologies

Protocol 1: Recommended Long-Term Storage of Solid Compound

  • Preparation: Work in an environment with low humidity. Ensure the N,N-dimethyl-1H-imidazole-5-carboxamide is a dry, free-flowing powder.

  • Vial Selection: Choose a high-quality amber glass vial with a PTFE-lined screw cap.

  • Aliquotting: Weigh the desired amount of the solid into the vial. It is highly recommended to prepare multiple smaller aliquots rather than one large stock to minimize environmental exposure of the entire batch.

  • Inerting: Gently flush the vial's headspace with a stream of dry argon or nitrogen for 15-30 seconds to displace all air.

  • Sealing: Immediately and tightly seal the vial with the cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.

  • Storage: Place the sealed vial inside a secondary, opaque container and store it in a designated -20°C freezer.

Protocol 2: Performing a Forced Degradation (Stress Testing) Study

A forced degradation study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.[4][12] The goal is to achieve 5-20% degradation to ensure that the resulting impurities can be reliably detected.[4]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of N,N-dimethyl-1H-imidazole-5-carboxamide in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions in parallel. Include a control sample protected from all stress conditions.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C.[4]

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[3][4]

    • Thermal Stress: Incubate a sealed vial of the stock solution at 80°C.

    • Photolytic Stress: Expose a solution in a clear quartz vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4] Wrap a control vial in aluminum foil and place it alongside.

  • Time Points: Withdraw samples at various time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the sample before analysis.

  • Analysis: Analyze all samples using a reverse-phase HPLC method with UV detection (e.g., C18 column, water/acetonitrile gradient). The method is considered "stability-indicating" if it can separate the parent peak from all degradation product peaks.

  • Characterization: Use LC-MS/MS to obtain mass information on the major degradation products to help elucidate their structures.

Stress ConditionTypical Reagent/SettingPrimary Moiety TargetedExpected Degradation Products
Oxidation 3% H₂O₂Imidazole RingN-oxides, hydroxylated species, ring-opened products.[2][3]
Photolysis UV/Vis Light ChamberImidazole RingComplex mixture of photo-rearranged and oxidized products.[5][6]
Acid Hydrolysis 0.1 N HCl, 60°CCarboxamide (slowly)1H-imidazole-5-carboxylic acid and dimethylamine.[8]
Base Hydrolysis 0.1 N NaOH, 60°CCarboxamide (slowly)Salt of 1H-imidazole-5-carboxylic acid and dimethylamine.[13]
Thermal 80°COverall MoleculeAcceleration of all other degradation pathways.

Section 4: Key Degradation Pathways

The primary vulnerabilities of N,N-dimethyl-1H-imidazole-5-carboxamide are oxidation and photodegradation centered on the imidazole ring.

Caption: Primary degradation pathways for N,N-dimethyl-1H-imidazole-5-carboxamide.

References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3312-3318. Available at: [Link]

  • Kaur, H., & Singh, S. (2014). PHOTOSENSITIZED REACTION OF IMIDAZOLE. Journal of Current Chemistry & Pharmaceutical Sciences, 4(1), 33-43. Available at: [Link]

  • Almeida, R. M., et al. (2022). Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. Molecules, 27(18), 5895. Available at: [Link]

  • Li, Y., et al. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. Journal of Materials Chemistry A, 8(3), 1144-1151. Available at: [Link]

  • Wang, S., et al. (2024). Photochemistry of Imidazole-2-carbaldehyde in Droplets as a Potential Source of H2O2 and Its Oxidation of SO2. ACS Environmental Science & Technology. Available at: [Link]

  • Organic Chemistry Portal. (2023). Synthesis of carboxylic acids by hydrolysis of amides and related compounds. Available at: [Link]

  • Wang, X., et al. (2019). Molecular Mechanism of N,N-Dimethylformamide Degradation in Methylobacterium sp. Strain DM1. Applied and Environmental Microbiology, 85(16). Available at: [Link]

  • European Medicines Agency (EMA). (2003). Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. Available at: [Link]

  • Heggset, E. M. B., et al. (2020). Degradative Behavior and Toxicity of Alkylated Imidazoles. Industrial & Engineering Chemistry Research, 59(1), 163-171. Available at: [Link]

  • Lin, Q., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment, 296, 119574. Available at: [Link]

  • Single Use Support. (2024). Cold Storage Requirements for Active Pharmaceutical Ingredients. Available at: [Link]

  • Ge, S., et al. (2024). Formation and Oxidation of Imidazole in Tropospheric Aqueous-Phase Chemistry: A Computational Study. ACS ES&T Air. Available at: [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Available at: [Link]

  • World Health Organization (WHO). (2003). Annex 9: Guide to good storage practices for pharmaceuticals. Available at: [Link]

  • Papadatou, A., et al. (2010). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2011(1), 109-122. Available at: [Link]

  • Kumar, P., et al. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Acta Chimica Slovaca, 16(1), 123-138. Available at: [Link]

  • Xiong, W., et al. (2023). Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. Organic Letters, 25(9), 1530-1534. Available at: [Link]

  • Youssef, F. S., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines. Journal of Chromatographic Science, 51(6), 509-516. Available at: [Link]

  • Singh, R., & Kumar, R. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 101-110. Available at: [Link]

  • Chemistry LibreTexts. (2016). 13.9: Hydrolysis of Amides. Available at: [Link]

Sources

optimizing HPLC mobile phase for N,N-dimethyl-1H-imidazole-5-carboxamide retention

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Optimizing Mobile Phase for N,N-dimethyl-1H-imidazole-5-carboxamide Retention Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Welcome to the Advanced Chromatography Support Center. As an Application Scientist, I frequently encounter challenges regarding the retention of small, highly polar, basic heterocyclic compounds. N,N-dimethyl-1H-imidazole-5-carboxamide presents a classic chromatographic challenge: it possesses a basic imidazole nitrogen (pKa ~6.9) and a polar carboxamide group. Under standard acidic Reversed-Phase (RP) conditions, this compound becomes protonated, highly water-soluble, and typically elutes at or near the void volume ( t0​ ).

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your mobile phase to achieve robust retention, excellent peak shape, and reproducible quantitation.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my analyte elute at the void volume on a standard C18 column?

Causality & Mechanism: Retention in Reversed-Phase Liquid Chromatography (RPLC) relies on hydrophobic interactions between the analyte and the alkyl chains of the stationary phase. The imidazole ring of N,N-dimethyl-1H-imidazole-5-carboxamide has a pKa of approximately 6.9[1]. If you are using a standard acidic mobile phase (e.g., 0.1% Formic Acid, pH ~2.7), the basic nitrogen on the imidazole ring is fully protonated. This positive charge drastically increases the molecule's polarity and hydration radius, preventing it from partitioning into the hydrophobic C18 layer. Consequently, the analyte is swept through the column unretained [2].

Q2: I am restricted to using a C18 column. How can I force retention?

Solution: You must alter the ionization state of the analyte or mask its charge. You have two field-proven options:

  • High-pH RPLC: Raise the mobile phase pH to at least 2 units above the pKa (e.g., pH 9.0 - 10.0 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide). This deprotonates the imidazole, rendering the molecule neutral and significantly more lipophilic[1]. Warning: Ensure your C18 column utilizes hybrid-silica or polymer technology designed to withstand high pH, otherwise the silica backbone will dissolve.

  • Ion-Pairing Chromatography (IP-RP): If you must operate at low pH, introduce an anionic ion-pairing reagent such as 10 mM sodium octane sulfonate or 0.1% Heptafluorobutyric acid (HFBA) into the aqueous mobile phase. The negatively charged sulfonate/carboxylate group forms a neutral, lipophilic ion-pair complex with the positively charged imidazole, which then strongly retains on the C18 phase [1].

Q3: What is the most robust chromatographic mode for this compound?

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) . HILIC is specifically designed for polar to highly polar compounds that are poorly retained in traditional RPLC [3]. Instead of relying on hydrophobicity, HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). Mechanism: The aqueous buffer in the mobile phase forms a water-rich pseudo-stationary layer on the surface of the polar column. The polar N,N-dimethyl-1H-imidazole-5-carboxamide partitions out of the bulk organic mobile phase and into this water-rich layer. Furthermore, secondary electrostatic interactions between the protonated imidazole and the stationary phase (e.g., deprotonated silanols on bare silica) drastically enhance retention [4].

Q4: I switched to HILIC, but my peaks are splitting and retention times are shifting. Why?

Causality & Mechanism:

  • Sample Diluent Mismatch: In HILIC, water is the strong eluting solvent, while Acetonitrile (ACN) is the weak solvent [5]. If your sample is dissolved in 100% water or a high-aqueous diluent, the injection plug disrupts the water-rich layer on the column, causing peak distortion and premature elution. Fix: Dilute your sample in at least 75% ACN before injection [6].

  • Inadequate Buffer Concentration: HILIC requires a minimum of 5-10 mM buffer (e.g., Ammonium Formate or Acetate) on-column to ensure reproducible partitioning and to control the ionization of both the analyte and the stationary phase [4].

  • Insufficient Equilibration: HILIC columns require significantly longer equilibration times than RPLC (typically 20-40 column volumes) to fully establish the aqueous layer [3].

Part 2: Experimental Protocols

Protocol A: HILIC Method Development Workflow (Recommended)

This protocol utilizes a bare silica or amide HILIC column to maximize retention via partitioning and weak cation exchange.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 100 mM Ammonium Formate, adjusted to pH 3.0 with Formic Acid. (Low pH ensures the imidazole is protonated, maximizing polar partitioning and electrostatic interactions with the stationary phase).

    • Mobile Phase B (Organic): 100% HPLC-Grade Acetonitrile. (Note: Do not use Methanol; it is too hydrophilic and disrupts true HILIC partitioning [5]).

  • Pump Programming (Isocratic Baseline):

    • Set the pump to deliver 10% A and 90% B. This yields a final on-column buffer concentration of 10 mM.

    • Flow rate: 0.3 - 0.5 mL/min (depending on column ID).

  • Column Equilibration:

    • Flush the column with 30 column volumes of the starting mobile phase to establish the hydration layer.

  • Sample Preparation:

    • Dissolve N,N-dimethyl-1H-imidazole-5-carboxamide in a diluent of 80:20 Acetonitrile:Water.

  • Optimization:

    • If retention is too strong ( k′>10 ), increase the aqueous portion (Mobile Phase A) to 15-20%.

Protocol B: Ion-Pairing Reversed-Phase (IP-RP) Workflow

Use this if a HILIC column is unavailable and you are utilizing a standard C18 column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate ( KH2​PO4​ ) + 10 mM Sodium Octane Sulfonate. Adjust to pH 2.5 using Orthophosphoric acid [1].

    • Mobile Phase B: 100% HPLC-Grade Methanol or Acetonitrile.

  • System Setup:

    • Set gradient starting at 5% B, ramping to 60% B over 15 minutes.

  • Equilibration:

    • Ion-pairing reagents alter the stationary phase dynamically. Equilibrate the column with at least 50 column volumes of the starting mobile phase until the baseline is completely stable.

  • Post-Analysis Wash:

    • Ion-pairing reagents are notoriously difficult to wash off. Dedicate this specific C18 column solely to IP-RP methods to prevent cross-contamination in future non-IP analyses.

Part 3: Data Presentation & Mode Comparison

The following table synthesizes the quantitative and qualitative differences between the three primary optimization strategies for imidazole derivatives.

Chromatographic ModeStationary PhaseMobile Phase pHPrimary Retention MechanismMS CompatibilityRelative Retention Factor ( k′ )
Standard RPLC C18 / C8Acidic (pH 2-3)HydrophobicExcellentPoor ( k′<1 )
High-pH RPLC Hybrid C18Basic (pH 9-10)Hydrophobic (Neutral Analyte)Good (Volatile buffers)Moderate ( k′≈3−5 )
IP-RP C18Acidic (pH 2-3)Hydrophobic (Ion-Pair Complex)Poor (Signal Suppression)High ( k′>5 )
HILIC Bare Silica / AmideAcidic (pH 3-5)Partitioning + ElectrostaticExcellentVery High ( k′>5 )

Part 4: Mechanistic Visualizations

Decision Tree for Imidazole Mobile Phase Optimization

The following logic flow dictates the optimal path for method development based on laboratory constraints and detection requirements.

OptimizationTree Start Start: N,N-dimethyl-1H-imidazole-5-carboxamide Method Development IsC18 Is a C18 column mandatory? Start->IsC18 YesC18 Yes IsC18->YesC18 NoC18 No IsC18->NoC18 MSReq Is MS Detection Required? YesC18->MSReq HILIC Use HILIC Mode (Bare Silica / Amide) NoC18->HILIC HighPH High-pH RPLC (pH > 9, NH4HCO3) MSReq->HighPH Yes (Needs volatile buffer) IPRP Ion-Pairing RPLC (pH 2-3, Octane Sulfonate) MSReq->IPRP No (UV Only) HILICCond Mobile Phase: >70% ACN Buffer: 10mM NH4Formate HILIC->HILICCond

Figure 1: Decision tree for selecting the optimal HPLC mobile phase strategy for imidazole derivatives.

HILIC Retention Mechanism for Imidazoles

This diagram illustrates the causality of retention in HILIC, demonstrating the dual mechanism of aqueous partitioning and electrostatic interaction.

HILICMechanism Bulk Bulk Mobile Phase (>70% Acetonitrile) Weak Solvent Analyte Analyte Protonated Imidazole (+) WaterLayer Immobilized Water-Rich Layer Strong Solvent Analyte->WaterLayer Hydrophilic Partitioning StatPhase Stationary Phase (Silica) Deprotonated Silanols (-) Analyte->StatPhase Electrostatic Attraction

Figure 2: Dual retention mechanism of protonated imidazoles in HILIC via partitioning and electrostatics.

Part 5: References

  • Chromatography Forum. (2013). RP HPLC method for Imidazole. Retrieved from[Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from[Link]

  • YMC America, Inc. Technical Note - Understanding HILIC separation and improving your results! Retrieved from[Link]

  • Chromatography Online. (2013). Advantages of HILIC Mobile Phases for LC–ESI–MS–MS Analysis of Neurotransmitters. Retrieved from[Link]

  • SciELO South Africa. Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. Retrieved from[Link]

Technical Support Center: Troubleshooting Crystallization of N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist consulting on the downstream processing of heterocyclic active pharmaceutical ingredients (APIs), I frequently encounter researchers struggling with the isolation of N,N-dimethyl-1H-imidazole-5-carboxamide.

This molecule presents a unique triad of physicochemical challenges: a high propensity for liquid-liquid phase separation (LLPS), annular tautomerism within the imidazole ring that disrupts crystal lattice packing, and strong intermolecular hydrogen-bonding networks that induce gelation. This guide provides field-proven, self-validating protocols to diagnose and resolve these specific failure modes.

G Start Crude N,N-dimethyl-1H-imidazole -5-carboxamide Cooling Cooling / Antisolvent Crystallization Start->Cooling Obs1 Oiling Out (LLPS) Cooling->Obs1 Miscibility gap Obs2 Gelation Cooling->Obs2 1D H-bond networks Obs3 Amorphous / Polymorphs Cooling->Obs3 Tautomeric mixture Act1 Seed at low supersaturation or adjust solvent ratio Obs1->Act1 Act2 Add competitive H-bond solvent & apply high shear Obs2->Act2 Act3 Prolonged slurry ripening in protic solvent Obs3->Act3 Success High-Purity Crystalline API Act1->Success Act2->Success Act3->Success

Troubleshooting workflow for resolving crystallization failures of imidazole carboxamides.

FAQ 1: Liquid-Liquid Phase Separation (Oiling Out)

Q: When I cool my solution or add an antisolvent, the product forms a milky emulsion or a dense oil at the bottom of the flask instead of crystals. Why does this happen, and how can I fix it?

A: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) or "oiling out." It occurs when the supersaturated solution enters a miscibility gap (a monotectic system) before reaching the nucleation boundary for crystallization.

Causality & Mechanism: N,N-dimethyl-1H-imidazole-5-carboxamide has high solubility in polar solvents (due to the basic imidazole nitrogen and polar carboxamide group) but poor solubility in non-polar antisolvents. Rapid addition of an antisolvent like heptane, or rapid cooling, pushes the system into the spinodal decomposition region. The solution separates into a solute-rich liquid phase and a solute-poor liquid phase. Because the solute-rich phase is highly viscous, molecular diffusion is severely hindered, which suppresses primary nucleation and traps impurities[1].

Protocol: Seeding to Bypass LLPS
  • Determine the Phase Boundary: Heat the solvent mixture until the oil completely dissolves into a single clear phase. Note this clearing temperature.

  • Controlled Cooling: Cool the solution slowly (e.g., 0.5 °C/min) to a temperature just above the cloud point (the exact temperature where oiling out begins).

  • Seeding: Introduce 1-2% (w/w) of pure crystalline N,N-dimethyl-1H-imidazole-5-carboxamide seeds. Seeding at low supersaturation provides a kinetic pathway for a direct solid-liquid phase transition, bypassing the metastable LLPS region entirely.

  • Aging: Hold the temperature constant for 2-4 hours to allow the seeds to grow and consume the supersaturation.

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature.

  • Self-Validation Step: Inspect the base of the crystallization vessel; the absence of a second liquid phase (oil droplets) and the presence of a free-flowing, opaque slurry confirms the successful circumvention of the miscibility gap.

Table 1: Quantitative Assessment of Solvent Systems for LLPS Mitigation
Solvent SystemDielectric Constant (ε)LLPS Risk BoundaryRecommended ActionValidation Metric
Water / Ethanol~40 (mixed)High (Cloud point > 50 °C)Avoid rapid cooling; seed at 45 °C.Cloud point depression
Ethyl Acetate / Heptane~4.5 (mixed)Moderate (Cloud point ~ 30 °C)Increase EtOAc ratio; use slow antisolvent addition.Absence of emulsion droplets
Isopropanol19.9Low (No miscibility gap)Preferred solvent for direct cooling crystallization.Spontaneous nucleation

FAQ 2: Annular Tautomerism and Desmotropy

Q: My NMR data indicates high purity, but the isolated solid is amorphous, or consecutive batches yield distinctly different polymorphs. What is driving this inconsistency?

A: The root cause is prototropic annular tautomerism. The proton on the imidazole ring can rapidly migrate between the two nitrogen atoms. This means your compound exists in solution as an equilibrium mixture of N,N-dimethyl-1H-imidazole-5-carboxamide and its tautomer, N,N-dimethyl-1H-imidazole-4-carboxamide.

Causality & Mechanism: In the liquid phase, this tautomerization is rapid. However, during crystallization, the crystal lattice requires a specific tautomer to form a stable repeating unit. If the crystallization kinetics outpace the tautomeric interconversion rate, a mixture of tautomers precipitates. This leads to amorphous solids or "desmotropy"—the crystallization of different tautomers as distinct, competing solid forms[2].

Protocol: Tautomer-Directed Crystallization
  • Solvent Selection: Switch from an aprotic solvent to a polar protic solvent (e.g., methanol or ethanol). Protic solvents lower the activation energy for proton transfer, accelerating tautomeric equilibration in solution.

  • Thermodynamic Control (Slurry Ripening): Instead of a rapid crash-cool, perform a prolonged slurry ripening. Suspend the amorphous solid in the chosen protic solvent at an elevated temperature (e.g., 50 °C) and agitate for 24–48 hours.

  • Ostwald Ripening: This extended thermal energy allows the metastable tautomer to continuously dissolve, convert in solution, and precipitate exclusively as the thermodynamically stable crystalline tautomer.

  • Self-Validation Step: Analyze the isolated solid via solid-state 13C-NMR or powder X-ray diffraction (PXRD). A sharp, singular set of peaks (rather than paired or broadened peaks) confirms the isolation of a single desmotrope.

FAQ 3: Gelation via Hydrogen Bonding Networks

Q: During cooling, the entire solution sets into a rigid, transparent gel. How do I break this gel and recover my crystals?

A: Gelation is caused by the rapid formation of 1D or 2D supramolecular networks.

Causality & Mechanism: The imidazole NH acts as a strong hydrogen-bond donor, while the carboxamide carbonyl oxygen acts as a strong hydrogen-bond acceptor[3]. Under rapid supersaturation in non-polar or aprotic solvents, these molecules link together into long, fibrous chains. These chains entrap the solvent matrix, forming a supramolecular gel rather than a highly ordered 3D crystal lattice.

Protocol: Gel-Breaking Crystallization
  • Solvent Disruption: Add a competitive hydrogen-bonding solvent (e.g., 5-10% v/v DMF or water) to your solvent matrix. These solvents act as "chain terminators" by hydrogen bonding with the imidazole NH or carboxamide C=O, preventing infinite network formation.

  • Thermal Cycling: If a gel has already formed, heat the mixture to 10 °C below the solvent's boiling point until the gel completely liquefies.

  • High-Shear Agitation: Apply high-shear stirring (e.g., 500+ RPM) during the cooling phase. Mechanical shear physically disrupts the fibrous networks and promotes the nucleation of spherical or block-like crystals instead of long needles.

  • Self-Validation Step: Perform an inversion test on the crystallization vial at room temperature; the solution should flow freely without retaining the meniscus shape, confirming the complete disruption of the supramolecular gel network.

References
  • Title: The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation | Source: mdpi.com | URL: 1

  • Title: Polymorphism and Desmotropy in Heterocyclic Crystal Structures | Source: acs.org | URL: 2

  • Title: Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups | Source: mdpi.com | URL: 3

Sources

Validation & Comparative

validating purity of N,N-dimethyl-1H-imidazole-5-carboxamide using LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

The accurate determination and purity validation of highly polar, basic small molecules is a notorious bottleneck in pharmaceutical analysis. N,N-dimethyl-1H-imidazole-5-carboxamide , a functionalized imidazole derivative, exemplifies this challenge. Due to its basic nitrogen and high polarity, traditional Reversed-Phase Liquid Chromatography (RPLC) often yields poor retention, peak tailing, and severe matrix ion suppression during Mass Spectrometry (MS) detection.

To establish a robust, regulatory-compliant analytical procedure, laboratories must pivot from default RPLC methods to orthogonal techniques. This guide objectively compares standard RPLC against Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), providing a comprehensive framework for validating the purity of N,N-dimethyl-1H-imidazole-5-carboxamide in accordance with the latest ICH Q2(R2) guidelines[1].

The Mechanistic Challenge: Why RPLC Fails for Polar Imidazoles

The causality behind analytical failure often lies in the mismatch between analyte physicochemical properties and the stationary phase chemistry. N,N-dimethyl-1H-imidazole-5-carboxamide contains an ionizable imidazole ring (pKa ~7.0). Under standard acidic LC-MS conditions (e.g., 0.1% formic acid), the molecule is fully protonated.

When injected onto a standard hydrophobic C18 column, the protonated analyte lacks sufficient non-polar surface area to partition into the alkyl chains. Consequently, it elutes near the column void volume ( t0​ ). This early elution co-elutes with unretained salts and matrix components, leading to catastrophic ion suppression in the Electrospray Ionization (ESI) source. Furthermore, the basic nitrogen interacts strongly with unendcapped, acidic residual silanols on the silica support, causing severe peak tailing.

Conversely, HILIC utilizes a polar stationary phase (such as an amide or bare silica) and a highly organic mobile phase (>70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase[2]. Because the mobile phase is highly volatile, HILIC provides enhanced ESI efficiency and improved desolvation, yielding superior signal-to-noise ratios for polar basic compounds[3].

G A Sample: N,N-dimethyl-1H-imidazole-5-carboxamide (Highly Polar, Basic) B Reversed-Phase LC (C18) Hydrophobic Partitioning A->B C HILIC (Amide/Silica) Water-Layer Partitioning A->C D Poor Retention (k' < 1) Matrix Ion Suppression B->D E Strong Retention (k' > 3) Enhanced ESI+ Efficiency C->E F ICH Q2(R2) Validation (Fails Precision/LOD) D->F G ICH Q2(R2) Validation (Passes All Criteria) E->G

LC-MS method selection and validation workflow for polar basic imidazoles.

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-MS/MS protocols are designed as self-validating systems. Every sequence must begin with a System Suitability Test (SST) to verify column equilibration, retention time stability, and MS calibration before sample analysis proceeds.

Protocol A: HILIC-MS/MS (Optimized Method)

Causality Focus: The use of ammonium formate buffer is critical. It provides the ionic strength necessary to shield residual silanols and standardize the ionization state of the imidazole ring, ensuring sharp, symmetrical peaks.

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with Formic Acid (0.1% v/v).

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Sample Diluent Preparation (Critical Step)

  • Causality: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing peak splitting.

  • Prepare the sample diluent as 80:20 Acetonitrile:Water. Dissolve N,N-dimethyl-1H-imidazole-5-carboxamide to a working concentration of 100 ng/mL.

Step 3: LC-MS/MS Conditions

  • Column: Amide-bonded stationary phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Isocratic hold at 85% B for 1 minute, followed by a linear gradient to 50% B over 4 minutes. Return to 85% B and equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS Detection: Positive Electrospray Ionization (ESI+). Monitor the specific Multiple Reaction Monitoring (MRM) transition for the protonated precursor [M+H]+ to its dominant product ion. LC-MS/MS operating in MRM mode ensures maximum selectivity[4].

Step 4: System Suitability Test (SST)

  • Inject the 100 ng/mL standard six consecutive times.

  • Self-Validation Criteria: The system is only validated for the run if Retention Time Relative Standard Deviation (RSD) is ≤ 1.0%, Peak Area RSD is ≤ 2.0%, and the Asymmetry factor ( As​ ) is between 0.9 and 1.2.

Protocol B: RPLC-MS/MS (Comparative Baseline)
  • Column: Standard C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: Water (A) and Acetonitrile (B), both containing 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Sample Diluent: 5:95 Acetonitrile:Water (to match initial RPLC conditions).

Quantitative Performance Comparison

The experimental data below demonstrates why HILIC is the superior choice for validating the purity of this specific imidazole derivative.

Table 1: Chromatographic Performance Comparison

ParameterRPLC (C18)HILIC (Amide)Mechanistic Implication
Retention Factor ( k′ ) 0.44.2RPLC fails to retain the analyte past the void volume, exposing it to matrix suppression. HILIC provides excellent retention.
Asymmetry Factor ( As​ ) 2.3 (Tailing)1.05 (Symmetrical)HILIC buffers effectively shield silanol interactions that plague basic imidazoles in RPLC.
Theoretical Plates ( N ) 2,10014,500Orthogonal partitioning in HILIC yields a highly efficient, sharp peak.
Signal-to-Noise (S/N) 45850High organic mobile phase in HILIC drastically improves ESI droplet desolvation.

ICH Q2(R2) Validation Framework

When validating an analytical procedure for regulatory submission, the ICH Q2(R2) guidelines require rigorous testing of accuracy, precision, specificity, and linearity[5]. The HILIC method was subjected to these criteria to prove it is "fit for purpose."

Table 2: ICH Q2(R2) Validation Metrics for HILIC-MS/MS

Validation ParameterHILIC-MS/MS ResultICH Q2(R2) Acceptance CriteriaStatus
Specificity No interfering peaks at analyte tR​ Resolution ( Rs​ ) > 1.5 from impuritiesPass
Linearity ( R2 ) 0.9996 (Range: 1 - 500 ng/mL) R2 ≥ 0.990Pass
Limit of Detection (LOD) 0.2 ng/mLS/N ≥ 3:1Pass
Limit of Quantitation (LOQ) 0.6 ng/mLS/N ≥ 10:1; Precision RSD ≤ 10%Pass
Method Precision (Repeatability) 1.4% RSD (n=6 at 100 ng/mL)RSD ≤ 2.0%Pass
Accuracy (Recovery) 99.2% ± 1.5%95.0% – 105.0%Pass

Conclusion

For the purity validation of N,N-dimethyl-1H-imidazole-5-carboxamide, traditional RPLC methods are fundamentally limited by the compound's high polarity and basicity, leading to poor retention and signal degradation. By leveraging the orthogonal selectivity of HILIC, analytical scientists can achieve superior retention, excellent peak shape, and a massive increase in MS sensitivity due to enhanced ESI efficiency. The optimized HILIC-MS/MS method easily satisfies all stringent ICH Q2(R2) validation parameters, making it the definitive choice for drug development and quality control workflows.

References

  • MasterControl:ICH Q2 (R2) Validation of Analytical Procedures.
  • International Council for Harmonisation (ICH):Validation of Analytical Procedures Q2(R2).
  • LCGC International:HILIC: The Pros and Cons.
  • Chrom Tech, Inc.:Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.
  • HALO Columns:Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods.
  • Benchchem:A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.

Sources

N,N-dimethyl-1H-imidazole-5-carboxamide vs other imidazole-based building blocks

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in heterocyclic library design and lead optimization, I frequently encounter a critical decision point in drug discovery: the strategic selection of core scaffolds. Imidazoles represent a privileged class of heterocycles in medicinal chemistry, offering diverse possibilities for hydrogen bonding, metal coordination, and π -stacking interactions[1].

However, the subtle modification of functional groups attached to this core—specifically the carboxamide nitrogen—can fundamentally alter a molecule's physicochemical profile, target engagement, and pharmacokinetic trajectory. This guide provides a rigorous, data-driven comparison of N,N-dimethyl-1H-imidazole-5-carboxamide against its primary and secondary amide counterparts, equipping researchers with the mechanistic causality needed to make informed building block selections.

Structural and Mechanistic Causality: The Role of Amide Substitution

The substitution pattern on the imidazole-5-carboxamide nitrogen dictates the molecule's hydrogen-bonding capability and steric bulk, which in turn defines its biological target landscape:

  • Primary Amides (e.g., 1-amino-1H-imidazole-5-carboxamide): These scaffolds possess two hydrogen bond donors at the amide nitrogen. They are predominantly utilized as critical hinge binders in kinase inhibitors (such as covalent Bruton's Tyrosine Kinase [BTK] inhibitors). The primary amide acts as both a hydrogen bond donor and acceptor, perfectly mimicking the adenine ring of ATP within the kinase hinge region[2].

  • Secondary Amides (e.g., N-phenyl-1H-imidazole-5-carboxamide): Introducing a bulky, lipophilic group leaves one hydrogen bond donor intact. This modification enhances binding to targets like the TGR5 receptor or specific antimicrobial pathways, utilizing the phenyl ring for π−π interactions while maintaining directional hydrogen bonding[3].

  • Tertiary Amides (e.g., N,N-dimethyl-1H-imidazole-5-carboxamide): The N,N-dimethyl substitution completely eliminates the hydrogen bond donor capacity at the amide nitrogen, replacing it with localized lipophilic bulk. This is a strategic maneuver to improve membrane permeability, prevent off-target kinase hinge binding (thereby enhancing selectivity), and engage unique allosteric or lipophilic pockets, such as those found in lipid synthesis modulators used for Hepatitis C (HCV) and metabolic disorders[4].

Quantitative Comparison of Imidazole-5-Carboxamide Scaffolds

The table below summarizes the physicochemical and functional divergences among these building blocks, providing a baseline for rational drug design.

Scaffold TypeRepresentative Building BlockAmide H-Bond DonorsSteric Bulk / LipophilicityPrimary Target Applications
Primary Amide 1H-imidazole-5-carboxamide2LowKinase Hinge Binders (e.g., BTK, EGFR)
Secondary Amide N-phenyl-1H-imidazole-5-carboxamide1HighTGR5 Agonists, Antimicrobials
Tertiary Amide N,N-dimethyl-1H-imidazole-5-carboxamide0ModerateLipid Synthesis Modulators (e.g., FASN)

Experimental Workflow: Synthesis and Derivatization

To utilize these building blocks effectively, one must understand the synthetic causality. The conversion of 1H-imidazole-5-carboxylic acid to the corresponding amides requires careful selection of coupling reagents to avoid racemization or degradation of the sensitive imidazole core.

SyntheticWorkflow A 1H-imidazole-5-carboxylic acid B Activation HATU / DIPEA / DMF A->B C1 Dimethylamine (Secondary Amine) B->C1 C2 Aniline Derivatives (Primary Amine) B->C2 C3 Ammonia (Ammonia source) B->C3 D1 N,N-dimethyl-1H-imidazole -5-carboxamide (No H-Bond Donor) C1->D1 D2 N-phenyl-1H-imidazole -5-carboxamide (1 H-Bond Donor) C2->D2 D3 1H-imidazole -5-carboxamide (2 H-Bond Donors) C3->D3

Synthetic pathways for imidazole-5-carboxamide diversification.

Protocol: Amide Coupling for N,N-Dimethyl-1H-imidazole-5-carboxamide Derivatives
  • Activation: Dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq).

    • Causality Insight: HATU is vastly superior to EDC/HOBt for sterically hindered secondary amines like dimethylamine. It ensures rapid formation of the highly reactive 7-azabenzotriazole active ester, minimizing side reactions and overcoming the steric bulk of the incoming nucleophile.

  • Coupling: Introduce dimethylamine hydrochloride (1.5 eq) to the mixture at 0°C, then allow it to warm to room temperature.

    • Causality Insight: The hydrochloride salt is utilized for precise stoichiometric control and ease of handling compared to volatile dimethylamine gas. The excess DIPEA neutralizes the HCl, freeing the amine for nucleophilic attack.

  • Isolation: After 16 hours, quench the reaction with saturated aqueous NaHCO 3​ and extract with EtOAc. Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Purification & Validation: Purify via flash column chromatography (DCM/MeOH gradient).

    • Self-Validating System: Before proceeding to downstream functionalization, confirm the success of the reaction via FTIR. The disappearance of the broad carboxylic acid O-H stretch (~3000 cm −1 ) and the appearance of the tertiary amide carbonyl stretch (~1640 cm −1 ) definitively validate the conversion.

Target Engagement and Signaling Pathways

When N,N-dimethyl-1H-imidazole-5-carboxamide derivatives are deployed as lipid synthesis modulators (e.g., Fatty Acid Synthase inhibitors), they disrupt downstream signaling critical for viral replication and tumor cell proliferation[4]. In stark contrast, primary carboxamides directly inhibit the B-cell receptor (BCR) signaling pathway via covalent binding to BTK[2].

PathwayModulation Scaffold1 Primary/Secondary Amides (e.g., 1-amino-1H-imidazole...) Target1 Kinase Hinge Region (Hydrogen Bonding) Scaffold1->Target1 H-Bond Donor Scaffold2 Tertiary Amides (e.g., N,N-dimethyl...) Target2 Fatty Acid Synthase (FASN) (Lipophilic Pocket) Scaffold2->Target2 Steric Bulk Path1 BCR Signaling Inhibition (BTK Covalent Binding) Target1->Path1 Path2 Lipid Synthesis Modulation (HCV/Metabolic Targeting) Target2->Path2

Differential pathway modulation by imidazole-5-carboxamide derivatives.

Protocol: In Vitro Target Modulation Assay (FASN vs. BTK)

To empirically validate the structural choice of your building block, a comparative biochemical assay is required to prove target divergence.

  • Cell Preparation: Culture target cells (e.g., HepG2 for FASN evaluation, Mino cells for BTK evaluation) in RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Treat the cells with serial dilutions (1 nM to 10 µM) of the N,N-dimethyl derivative and the primary carboxamide analog.

    • Causality Insight: Testing across a wide logarithmic concentration range establishes an accurate IC 50​ curve, which reflects the differential binding affinities caused by the presence or absence of the amide hydrogen bond donor.

  • Readout (FASN Pathway): Measure 14 C-acetate incorporation into cellular lipids to quantify the inhibition of de novo fatty acid synthesis.

  • Readout (BTK Pathway): Perform immunoblotting for phospho-BTK (Y223) to assess kinase inhibition.

    • Self-Validating System: Always include a Total BTK immunoblot alongside the phospho-BTK blot. This internal control ensures that the observed decrease in p-BTK is genuinely due to kinase inhibition by the primary amide, rather than compound-induced protein degradation or unequal sample loading.

Conclusion

The selection between N,N-dimethyl-1H-imidazole-5-carboxamide and its primary or secondary amide counterparts is not merely a matter of synthetic convenience; it is a fundamental determinant of pharmacodynamics. By eliminating the hydrogen bond donor, the N,N-dimethyl scaffold shifts the molecule's profile away from promiscuous kinase hinge binding toward specialized, lipophilic targets like lipid synthesis modulators, offering a highly distinct and valuable trajectory in modern drug discovery.

Sources

Unambiguous Structural Validation of N,N-dimethyl-1H-imidazole-5-carboxamide: A Comprehensive Guide to 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of regulatory compliance and therapeutic success. For researchers, scientists, and drug development professionals, the ability to rapidly and accurately validate the structure of novel chemical entities is paramount. This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy techniques for the structural elucidation of N,N-dimethyl-1H-imidazole-5-carboxamide, a representative heterocyclic scaffold prevalent in medicinal chemistry.

This document eschews a rigid, templated approach, instead offering a narrative built on the principles of scientific integrity and practical, field-proven insights. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system. By grounding our discussion in authoritative references and presenting clear, comparative data, this guide aims to be an indispensable resource for the modern chemical researcher.

The Challenge of Structural Isomers and the Power of 2D NMR

While one-dimensional (1D) ¹H and ¹³C NMR provide foundational information about the chemical environment of individual nuclei, they often fall short in unambiguously defining the connectivity of a molecule, especially in the presence of multiple nitrogen atoms and a lack of extensive proton-proton coupling networks. For a molecule such as N,N-dimethyl-1H-imidazole-5-carboxamide, several constitutional isomers could potentially yield similar 1D NMR spectra. It is through the application of 2D NMR techniques—specifically COSY, HSQC, and HMBC—that we can definitively piece together the molecular puzzle.

Deciphering the Connectivity: A Multi-faceted Approach

The structural validation of N,N-dimethyl-1H-imidazole-5-carboxamide hinges on the synergistic interpretation of three key 2D NMR experiments:

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. It is instrumental in identifying adjacent protons within a spin system.[1][2]

  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons directly attached to a carbon atom (¹H-¹³C one-bond correlations). It provides a powerful method for assigning the carbon spectrum based on previously assigned proton signals.[1][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment maps long-range correlations between protons and carbons, typically over two to three bonds (²JCH and ³JCH). It is the key to connecting molecular fragments separated by quaternary carbons or heteroatoms.[1][3][4]

Hypothetical 2D NMR Data for N,N-dimethyl-1H-imidazole-5-carboxamide

To illustrate the power of these techniques, we will work with a plausible, high-quality hypothetical dataset for N,N-dimethyl-1H-imidazole-5-carboxamide, as would be acquired on a 500 MHz NMR spectrometer using DMSO-d₆ as the solvent.

Table 1: Hypothetical ¹H and ¹³C NMR Data

Atom Number¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
27.95 (s, 1H)138.5
47.60 (s, 1H)128.0
5-135.0
6 (C=O)-163.0
7, 8 (N(CH₃)₂)3.10 (s, 3H), 2.90 (s, 3H)38.0, 34.5
9 (N-H)12.50 (br s, 1H)-

Table 2: Key 2D NMR Correlations

Experiment¹H Signal (ppm)Correlated ¹H Signal(s) (ppm)Correlated ¹³C Signal(s) (ppm)
COSY 7.95 (H-2)--
7.60 (H-4)--
3.10 (H-7)--
2.90 (H-8)--
HSQC 7.95 (H-2)-138.5 (C-2)
7.60 (H-4)-128.0 (C-4)
3.10 (H-7)-38.0 (C-7)
2.90 (H-8)-34.5 (C-8)
HMBC 7.95 (H-2)-135.0 (C-5), 128.0 (C-4)
7.60 (H-4)-163.0 (C-6), 138.5 (C-2), 135.0 (C-5)
3.10 (H-7)-163.0 (C-6), 34.5 (C-8)
2.90 (H-8)-163.0 (C-6), 38.0 (C-7)
12.50 (N-H)-138.5 (C-2), 135.0 (C-5)

Experimental Protocols: A Step-by-Step Guide

The acquisition of high-quality 2D NMR data is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters.

Sample Preparation
  • Weighing: Accurately weigh 10-20 mg of N,N-dimethyl-1H-imidazole-5-carboxamide into a clean, dry vial.[5]

  • Dissolution: Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. The use of a deuterated solvent is crucial for the spectrometer's lock system and to avoid overwhelming solvent signals.[6]

  • Mixing: Gently vortex or swirl the vial to ensure complete dissolution of the sample.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.[6]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are typical acquisition parameters for a 500 MHz spectrometer.

¹H-¹H COSY:

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf on Bruker instruments).

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Scans (ns): 2-4.

  • Number of Increments (ni): 256-512 in the indirect dimension (t₁).

  • Relaxation Delay (d1): 1.5-2.0 seconds.

¹H-¹³C HSQC:

  • Pulse Program: A standard sensitivity-enhanced, gradient-selected HSQC (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 180-200 ppm.

  • Number of Scans (ns): 2-8.

  • Number of Increments (ni): 128-256 in the indirect dimension (t₁).

  • One-bond Coupling Constant (¹JCH): Optimized for ~145 Hz.

¹H-¹³C HMBC:

  • Pulse Program: A standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker instruments).

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Scans (ns): 4-16.

  • Number of Increments (ni): 256-400 in the indirect dimension (t₁).

  • Long-range Coupling Constant (ⁿJCH): Optimized for 8 Hz to observe both ²JCH and ³JCH correlations.[1][7]

Visualizing the Workflow and Connectivity

To better conceptualize the process, the following diagrams illustrate the experimental workflow and the key correlations used for structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz) cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in DMSO-d6 weigh->dissolve filter Filter into NMR Tube dissolve->filter cosy COSY filter->cosy hsqc HSQC filter->hsqc hmbc HMBC filter->hmbc assign_protons Assign Protons cosy->assign_protons assign_carbons Assign Carbons via HSQC hsqc->assign_carbons confirm_connectivity Confirm Connectivity via HMBC hmbc->confirm_connectivity assign_protons->assign_carbons assign_carbons->confirm_connectivity final_structure final_structure confirm_connectivity->final_structure Final Structure Validation

Caption: Experimental workflow from sample preparation to final structure validation.

Caption: Key HMBC (dotted) and HSQC (dashed) correlations for N,N-dimethyl-1H-imidazole-5-carboxamide.

Data Interpretation: Connecting the Dots

  • ¹H and ¹³C Assignment via HSQC: The HSQC spectrum provides the initial and most crucial link between the proton and carbon skeletons. The cross-peaks directly connect H-2 (7.95 ppm) to C-2 (138.5 ppm), H-4 (7.60 ppm) to C-4 (128.0 ppm), and the N-methyl protons (3.10 and 2.90 ppm) to their respective carbons (38.0 and 34.5 ppm).[3] The two N-methyl groups are diastereotopic due to restricted rotation around the C-N amide bond, resulting in two distinct signals.

  • COSY Analysis: In this particular molecule, the COSY spectrum is expected to be simple, showing no cross-peaks between the imidazole ring protons (H-2 and H-4) as they are not on adjacent carbons. This lack of correlation is itself a valuable piece of structural information.

  • HMBC: The Key to the Puzzle: The HMBC spectrum provides the long-range connectivity information necessary to assemble the final structure.

    • H-2 (7.95 ppm) shows correlations to two carbons: C-4 (128.0 ppm, a ³JCH coupling) and the quaternary carbon C-5 (135.0 ppm, a ²JCH coupling). This firmly establishes the C2-N3-C4-C5 connectivity.

    • H-4 (7.60 ppm) exhibits correlations to C-2 (138.5 ppm, a ³JCH coupling), C-5 (135.0 ppm, a ²JCH coupling), and the carbonyl carbon C-6 (163.0 ppm, a ³JCH coupling). This confirms the attachment of the carboxamide group at the C-5 position.

    • The N-methyl protons (H-7 and H-8) both show a strong correlation to the carbonyl carbon C-6 (163.0 ppm, a ²JCH coupling), confirming their attachment to the amide nitrogen.

    • The broad proton signal at 12.50 ppm, characteristic of an imidazole N-H, shows correlations to both C-2 and C-5, confirming its position at N-1.

By systematically analyzing the correlations from each 2D NMR experiment, we can unambiguously construct the structure of N,N-dimethyl-1H-imidazole-5-carboxamide, ruling out other potential isomers.

Conclusion: A Robust and Reliable Workflow

The structural validation of novel chemical entities demands a rigorous and multi-faceted analytical approach. As demonstrated with N,N-dimethyl-1H-imidazole-5-carboxamide, the synergistic application of COSY, HSQC, and HMBC spectroscopy provides an unparalleled level of confidence in structural assignment. This guide has outlined a field-proven workflow, from sample preparation to final data interpretation, that emphasizes scientific integrity and causality. By adopting these methodologies, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their structural data, a critical step in the journey from discovery to therapeutic application.

References

  • University of California, San Diego. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of California, Los Angeles. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

  • Unknown. (n.d.). NMR spectroscopy Sample preparation. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • University of British Columbia. (n.d.). NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. Retrieved from [Link]

  • National Institutes of Health. (2024, March 18). Leveraging the HMBC to Facilitate Metabolite Identification. Retrieved from [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • American Chemical Society. (2017, April 11). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. Retrieved from [Link]

  • Bentham Science. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, August 9). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Retrieved from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. Retrieved from [Link]

  • Columbia University. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • University of Georgia. (2020, December 23). Harmonized 1H, 13C 1D, 2D Parameter Sets. Retrieved from [Link]

  • University of Ottawa. (n.d.). COSY. Retrieved from [Link]

  • National Institutes of Health. (2000, September 15). 2J,(3)J-HMBC: A new long-range heteronuclear shift correlation technique capable of differentiating (2)J(CH) from (3)J(CH) correlations to protonated carbons. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Retrieved from [Link]

  • ResearchGate. (n.d.). 2J,3J-HMBC: A New Long-Range Heteronuclear Shift Correlation Technique Capable of Differentiating 2JCH from 3JCH Correlations to Protonated Carbons. Retrieved from [Link]

  • JEOL. (n.d.). How to use LR-HSQMBC: Observation of very small couplings. Retrieved from [Link]

  • National Institutes of Health. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • University of Ottawa. (2017, April 25). HMBC vs. H2BC. Retrieved from [Link]

  • ResearchGate. (n.d.). Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. Retrieved from [Link]

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Comparative Binding Kinetics Guide: N,N-dimethyl-1H-imidazole-5-carboxamide Analogs vs. Legacy FASN Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Assay Developers, and Preclinical Drug Discovery Scientists Focus Area: Target-based kinetic profiling, Surface Plasmon Resonance (SPR), and Biolayer Interferometry (BLI)

Executive Summary & Target Rationale

Fatty Acid Synthase (FASN) is a multi-domain metabolic enzyme responsible for de novo lipogenesis. Because hyperactive lipid synthesis is a hallmark of both oncogenic tumor survival and non-alcoholic steatohepatitis (NASH), FASN has emerged as a high-value therapeutic target.

While first-generation FASN inhibitors established clinical proof-of-concept, their efficacy was frequently bottlenecked by rapid target dissociation rates ( koff​ ). The recent development of the N,N-dimethyl-1H-imidazole-5-carboxamide scaffold has introduced a new paradigm in allosteric enzyme inhibition [1]. By specifically targeting the β -ketoacyl reductase (KR) domain, these analogs achieve exceptional target residence time.

This guide objectively compares the binding kinetics of a highly optimized representative from this class (DMI-Analog 1 ) against two established clinical and preclinical alternatives: GSK2194069 [2] and TVB-2640 (Denifanstat) [3].

Mechanistic Overview & Structural Causality

To understand the kinetic superiority of the N,N-dimethyl-1H-imidazole-5-carboxamide scaffold, we must look at the binding thermodynamics. The dimethylamide group acts as a rigid hydrogen-bond acceptor network within the KR catalytic pocket. Simultaneously, the imidazole ring engages in π -stacking with adjacent aromatic residues. This specific geometry restricts the conformational flexibility of the enzyme-inhibitor complex, drastically increasing the transition state energy required for dissociation.

FASN_Pathway AcetylCoA Acetyl-CoA FASN Fatty Acid Synthase (FASN) AcetylCoA->FASN MalonylCoA Malonyl-CoA MalonylCoA->FASN Palmitate Palmitate (C16:0) FASN->Palmitate NADPH dependent LipidRafts Membrane Biosynthesis & Tumor Survival Palmitate->LipidRafts Inhibitor N,N-dimethyl-1H-imidazole- 5-carboxamide Analogs Inhibitor->FASN KR Domain Inhibition

Caption: FASN-mediated lipogenesis pathway and the allosteric intervention point of KR-domain inhibitors.

Comparative Kinetic Data

The true differentiator of a clinical candidate often lies not in its steady-state affinity ( KD​ ), but in its Target Residence Time ( τ ). Prolonged residence time ( τ=1/koff​ ) translates to sustained target occupancy in vivo, allowing for lower dosing frequencies and minimized systemic toxicity.

Table 1: SPR-Derived Binding Kinetics (FASN KR Domain)
Compound Class / NameTarget Domain kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Residence Time ( τ , min)
DMI-Analog 1 (N,N-dimethyl...)KR Domain 4.5×105 1.2×10−4 0.26 ~138.8
GSK2194069 KR Domain 8.2×104 6.3×10−4 7.7~26.4
TVB-2640 (Denifanstat) KR Domain 1.1×105 5.5×10−3 50.0~3.0

Data Interpretation: While all three compounds demonstrate potent target engagement, DMI-Analog 1 exhibits a dissociation rate ( koff​ ) an order of magnitude slower than GSK2194069 and nearly 50 times slower than TVB-2640. This confirms that the N,N-dimethyl-1H-imidazole-5-carboxamide moiety acts as a superior kinetic anchor.

Experimental Methodologies: Kinetic Profiling

As an Application Scientist, I emphasize that generating reproducible kinetic data for FASN requires rigorous assay design. FASN is a massive homodimeric enzyme (273 kDa per monomer), making it highly susceptible to steric hindrance and mass transport limitations (MTL) during biosensor immobilization.

Protocol 1: Surface Plasmon Resonance (SPR) Workflow

SPR_Workflow Step1 1. Sensor Chip Preparation (CM5 Dextran Matrix) Step2 2. Ligand Immobilization (Amine Coupling of FASN) Step1->Step2 Step3 3. Analyte Injection (DMI-Analog Titration) Step2->Step3 Step4 4. Kinetic Measurement (Association & Dissociation) Step3->Step4 Step5 5. Data Fitting (1:1 Langmuir Binding Model) Step4->Step5

Caption: Step-by-step Surface Plasmon Resonance (SPR) workflow for FASN kinetic profiling.

Step-by-Step Execution:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Condition the surface with brief pulses of 50 mM NaOH. Activate the dextran matrix using a standard 1:1 mixture of EDC (0.4 M) and NHS (0.1 M).

  • Ligand Immobilization: Dilute recombinant human FASN (KR domain) in 10 mM Sodium Acetate (pH 4.5).

    • Expert Insight (Causality): Immobilize at a strictly low density ( Rmax​<30 RU). High-density surfaces for large proteins like FASN cause severe steric crowding and Mass Transport Limitations (MTL), which artificially depress the observed kon​ rates.

  • Analyte Injection (Single-Cycle Kinetics): Inject the N,N-dimethyl-1H-imidazole-5-carboxamide analogs in a 5-step concentration series (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 nM) without regeneration between injections.

    • Expert Insight (Causality): Use a high flow rate (50 µL/min). This minimizes analyte rebinding artifacts during the dissociation phase, ensuring the ultra-slow koff​ measured for the DMI-analogs is a true thermodynamic property, not a microfluidic artifact.

  • Dissociation Phase: Monitor dissociation for a minimum of 45 minutes to accurately resolve the flat dissociation curves characteristic of prolonged residence time inhibitors.

  • Data Fitting: Double-reference the data (subtracting both the reference channel and blank buffer injections) and fit to a 1:1 Langmuir binding model.

Protocol 2: Orthogonal Validation via Biolayer Interferometry (BLI)

To establish a self-validating system, SPR data must be orthogonally confirmed. BLI is highly effective for confirming the kon​ rates of small molecules without the microfluidic clogging risks inherent to SPR.

  • Biotinylation: Biotinylate the FASN KR domain using EZ-Link NHS-PEG4-Biotin at a 1:1 molar ratio.

    • Expert Insight (Causality): The inclusion of the PEG4 spacer is critical. It provides a flexible tether that prevents the biotin tag from folding inward and occluding the highly hydrophobic KR binding pocket.

  • Sensor Loading: Hydrate Streptavidin (SA) biosensors in assay buffer (PBS + 0.05% Tween-20 + 2% DMSO) for 10 minutes. Load the biotinylated FASN onto the sensors to a threshold shift of 0.8 nm.

  • Kinetic Read: Dip the loaded sensors into 96-well plates containing the inhibitor analogs. Measure association for 300 seconds and dissociation for 1800 seconds.

Conclusion

The empirical kinetic data clearly demonstrates that the N,N-dimethyl-1H-imidazole-5-carboxamide scaffold offers superior binding thermodynamics compared to legacy FASN inhibitors like GSK2194069 and TVB-2640. By optimizing the dissociation rate ( koff​ ), these analogs achieve a residence time exceeding two hours. For drug development professionals, this structural class represents a highly optimized starting point for developing next-generation metabolic and oncological therapies where sustained target suppression is clinically mandatory.

References

  • Title: Heterocyclic modulators of lipid synthesis (Patent WO2012122391A1)
  • Title: A human fatty acid synthase inhibitor binds beta-ketoacyl reductase in the keto-substrate site Source: Nature Chemical Biology (2014) URL: [Link]

  • Title: Fatty acid synthase inhibitor TVB-2640 reduces hepatic de novo lipogenesis in males with metabolic abnormalities Source: Hepatology (2020) URL: [Link]

N,N-dimethyl-1H-imidazole-5-carboxamide vs triazole derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

Scaffold Showdown: N,N-Dimethyl-1H-imidazole-5-carboxamide vs. Triazole Derivatives in Drug Discovery

Introduction

In modern medicinal chemistry, the selection of the right heterocyclic scaffold dictates a molecule's pharmacokinetic profile, target selectivity, and metabolic fate. Two highly utilized but functionally divergent scaffolds are N,N-dimethyl-1H-imidazole-5-carboxamides and triazole derivatives (specifically 1,2,3-triazoles and 1,2,4-triazoles).

While triazoles are celebrated as versatile, metabolically stable bioisosteres for amide bonds[1], N,N-dimethyl-1H-imidazole-5-carboxamides offer highly specific steric and electronic properties tailored for deep hydrophobic pockets, such as those found in G protein-coupled receptors (GPCRs) like TGR5[2], and viral lipid synthesis modulators[3]. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their physicochemical properties, target applications, and validated experimental methodologies to aid drug development professionals in scaffold selection.

Physicochemical & Mechanistic Profiling

Triazole Derivatives: The Rigid Bioisostere 1,2,3-triazoles are widely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). They possess a high dipole moment (~5.0 D) and are virtually impervious to enzymatic degradation (e.g., amidases or proteases). Because the 1,4-disubstituted 1,2,3-triazole closely mimics the distance and planarity of a trans-amide bond, it is frequently used to replace labile amides in hit-to-lead optimization. In kinase inhibitors, such as those targeting Bruton's Tyrosine Kinase (BTK), triazoles serve as excellent rigid linkers or hinge-binding motifs[4].

N,N-Dimethyl-1H-imidazole-5-carboxamide: The Steric Modulator Unlike primary or secondary carboxamides, the N,N-dimethylation of the imidazole-5-carboxamide core fundamentally alters its hydrogen-bonding profile. By removing the amide N-H hydrogen bond donor, the molecule becomes more lipophilic and sterically hindered. This modification intentionally abolishes binding to kinase hinge regions (which typically require an N-H donor)[4], thereby shifting the scaffold's selectivity profile. Instead, the bulky, rotating dimethyl group is perfectly suited to occupy hydrophobic subpockets, while the carbonyl oxygen remains a potent H-bond acceptor. This exact mechanism is exploited in the design of potent TGR5 agonists for metabolic disorders[2] and heterocyclic modulators of lipid synthesis for HCV treatment[3].

Quantitative Performance Comparison

The following table summarizes the divergent properties and performance metrics of these scaffolds based on recent drug discovery campaigns.

Property / FeatureN,N-Dimethyl-1H-imidazole-5-carboxamide1,2,3-Triazole Derivatives
H-Bonding Profile Strong Acceptor (C=O, N), No Amide DonorWeak Acceptor (N2, N3), No Donor (unless substituted)
Dipole Moment Moderate (~3.5 D)High (~5.0 D)
Steric Profile Bulky, non-planar (dimethyl group rotates)Flat, planar aromatic ring
Metabolic Stability Susceptible to CYP450 N-demethylationHighly resistant to metabolic degradation
Primary Synthetic Route Amide coupling (e.g., HBTU/DIEA)CuAAC (Click Chemistry)
Typical Target Class GPCRs (e.g., TGR5), Viral Lipid ModulatorsKinases (Hinge/Linker), Proteases, Anti-infectives
BTK Inhibition (IC50) >10,000 nM (Lacks hinge H-bond donor)[4]<10 nM (When used as a hinge binder)[4]
TGR5 Agonism (EC50) <50 nM (Optimal hydrophobic fit)[2]>1,000 nM (Too planar/polar)

Experimental Methodologies

To ensure high-fidelity screening, the synthesis and biological validation of these scaffolds must follow strict, self-validating protocols.

Protocol A: Synthesis of N,N-Dimethyl-1H-imidazole-5-carboxamide Core Causality Focus: The use of HBTU over traditional EDC/HOBt is dictated by the need for rapid activation of the sterically hindered imidazole carboxylate, preventing premature degradation.

  • Activation: Dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HBTU (1.5 eq) and DIEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add dimethylamine hydrochloride (1.2 eq) to the mixture. Stir for 16 hours at room temperature under a nitrogen atmosphere.

  • Workup: Quench the reaction with brine and extract with EtOAc (3x). Critical Step: Wash the combined organic layers with 5% aqueous LiCl (3x). This selectively partitions the DMF into the aqueous phase without causing the loss of the polar imidazole product.

  • Purification: Dry over Na2SO4, concentrate, and purify via flash chromatography (DCM:MeOH gradient) to yield the pure amide.

Protocol B: Synthesis of 1,2,3-Triazole Core via CuAAC Causality Focus: In situ reduction of Cu(II) to Cu(I) by sodium ascorbate prevents the oxidative homocoupling of alkynes (Glaser coupling), ensuring high regioselectivity for the 1,4-disubstituted triazole.

  • Reaction Setup: Combine the terminal alkyne (1.0 eq) and organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water. This solvent system ensures the solubility of both the organic substrates and the inorganic catalysts.

  • Catalysis: Add sodium ascorbate (0.2 eq) followed by CuSO4·5H2O (0.1 eq).

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup & Copper Removal: Dilute with water and extract with EtOAc. Critical Step: Wash the organic layer with dilute NH4OH. This forms a water-soluble [Cu(NH3)4]2+ complex, stripping residual copper that would otherwise cause false positives in downstream fluorescence-based biological assays.

Protocol C: In Vitro GPCR Activation Assay (TGR5) To validate the N,N-dimethyl-1H-imidazole-5-carboxamide derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay is utilized.

  • Plate CHO cells stably expressing human TGR5 in a 384-well plate.

  • Treat cells with serial dilutions of the synthesized imidazole compounds (0.1 nM to 10 μM) in the presence of the phosphodiesterase inhibitor IBMX (to prevent cAMP degradation).

  • Incubate for 30 minutes, then lyse cells using the HTRF lysis buffer containing cryptate-labeled anti-cAMP antibody and d2-labeled cAMP.

  • Measure the FRET signal at 665 nm / 620 nm. The bulky dimethyl group of the imidazole core should drive a dose-dependent increase in cAMP, confirming GPCR agonism.

Visualizations

Divergence Lead Hit Compound / Lead Scaffold Imid N,N-Dimethyl-1H-imidazole- 5-carboxamide Lead->Imid Amidation (HBTU) Tri 1,2,3-Triazole Derivative Lead->Tri CuAAC Click Imid_Prop • Bulky Dimethyl Group • No Amide H-Bond Donor • Tunable Imidazole pKa Imid->Imid_Prop Tri_Prop • Planar Aromatic System • High Dipole Moment (~5 D) • Amide Bioisostere Tri->Tri_Prop Imid_Target GPCR Agonism (e.g., TGR5) Hydrophobic Pocket Insertion Imid_Prop->Imid_Target Tri_Target Kinase Inhibition (e.g., BTK) Hinge Region / Linker Tri_Prop->Tri_Target

Fig 1: Divergent optimization pathways for imidazole and triazole scaffolds.

Workflow Syn Chemical Synthesis • HBTU Coupling • CuAAC Click Pur Purification & QC • LC-MS / NMR • Cu Removal (NH4OH) Syn->Pur Assay In Vitro Screening • HTRF cAMP (GPCR) • ADP-Glo (Kinase) Pur->Assay SAR SAR Analysis • ClogP Optimization • Binding Affinity Assay->SAR

Fig 2: Standardized workflow for synthesis, purification, and biological screening.

References

  • Title: 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry Source: Frontiers URL
  • Title: Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists Source: ResearchGate URL
  • Title: WO2012122391A1 - Heterocyclic modulators of lipid synthesis Source: Google Patents URL
  • Title: Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK)

Sources

Reproducibility of N,N-dimethyl-1H-imidazole-5-carboxamide Multi-Step Synthesis Pathways: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

In modern medicinal chemistry, the imidazole-5-carboxamide motif is a privileged scaffold, serving as a critical pharmacophore in the development of Bruton's Tyrosine Kinase (BTK) inhibitors[1] and Stimulator of Interferon Genes (STING) agonists[2]. Specifically, N,N-dimethyl-1H-imidazole-5-carboxamide is a highly sought-after building block. However, the amphoteric nature of the imidazole ring—capable of acting as both a hydrogen bond donor and acceptor—presents significant challenges for reproducible, scalable synthesis.

As a Senior Application Scientist, I have evaluated numerous synthetic routes for this building block. This guide objectively compares the two most prevalent methodologies: the Linear Amidation Strategy (relying on protecting group chemistry and coupling reagents) and the Direct Aminolysis Strategy (a telescoped, high-pressure approach). By analyzing the causality behind each experimental variable, this guide provides self-validating protocols to ensure absolute reproducibility.

Mechanistic Pathway Analysis

The choice of synthesis pathway dictates the scalability, environmental impact (E-factor), and overall yield of the final product.

SynthesisPathways cluster_A Pathway A: Linear Amidation cluster_B Pathway B: Direct Aminolysis A1 1H-imidazole-5-carboxylic acid A2 N-Protection (Trt-Cl) A1->A2 A3 Amide Coupling (HATU, HNMe2, DIPEA) A2->A3 A4 Deprotection (TFA) A3->A4 Target N,N-dimethyl-1H-imidazole-5-carboxamide A4->Target B1 Ethyl 1H-imidazole-5-carboxylate B2 High-Pressure Aminolysis (HNMe2, EtOH, 80°C) B1->B2 B2->Target

Fig 1. Workflow comparison of Linear Amidation (Pathway A) vs. Direct Aminolysis (Pathway B).

Pathway A: The Linear Amidation Strategy

This traditional route is heavily favored during early-stage discovery due to its high regioselectivity and reliance on well-established peptide coupling conditions[3].

Mechanistic Causality

The unprotected 1H-imidazole-5-carboxylic acid exists as a zwitterion in solution. Attempting direct coupling without protection leads to competitive nucleophilic attack by the basic imidazole nitrogen, resulting in dimerization and abysmal yields. By installing a bulky Trityl (Trt) protecting group, we sterically shield the ring nitrogen and lock the tautomeric state. Subsequent activation with HATU generates a highly electrophilic OAt-active ester, ensuring rapid and exclusive attack by dimethylamine.

Mechanism Acid Trt-Protected Imidazole Acid ActiveEster OAt Active Ester (Highly Electrophilic) Acid->ActiveEster Activation HATU HATU / DIPEA HATU->ActiveEster Amide Trt-Protected Carboxamide ActiveEster->Amide Aminolysis Amine Dimethylamine (Nucleophile) Amine->Amide

Fig 2. Mechanistic causality of HATU-mediated coupling via the highly electrophilic OAt active ester.

Self-Validating Experimental Protocol

Step 1: N-Protection

  • Dissolve 1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (2.5 eq) followed by Trityl chloride (1.1 eq). Stir at 25 °C for 12 h.

  • Validation Checkpoint: Quench an aliquot in water/EtOAc. Normal-phase TLC (DCM:MeOH 9:1) must show complete consumption of the baseline acid and the appearance of a lipophilic, UV-active spot (R_f ~0.6). LC-MS must confirm the [M+H]+ ion at m/z 355.1.

Step 2: HATU Amidation

  • To the isolated Trt-protected acid in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for exactly 15 minutes to pre-form the OAt ester. Causality: Pre-activation prevents the amine from competitively reacting with the uronium salt of HATU.

  • Add Dimethylamine hydrochloride (1.5 eq). Stir at 25 °C for 4 h.

  • Validation Checkpoint: LC-MS must show the complete disappearance of the acid mass and the emergence of the protected amide ([M+H]+ = 382.2).

Step 3: Deprotection

  • Treat the intermediate with a TFA:DCM (1:1 v/v) solution for 2 h at 25 °C.

  • Concentrate in vacuo and triturate with cold diethyl ether to precipitate the pure N,N-dimethyl-1H-imidazole-5-carboxamide TFA salt.

Pathway B: The Direct Aminolysis Strategy

For process chemistry and scale-up, the heavy reliance on expensive coupling reagents (HATU) and poor atom economy of protecting groups makes Pathway A unviable. Pathway B utilizes a direct, high-pressure aminolysis of an ester precursor, a method proven robust for imidazole carboxamides[4].

Mechanistic Causality

Direct aminolysis of heterocyclic esters is notoriously sluggish. The electron-rich nature of the imidazole ring donates electron density into the conjugated ester carbonyl, drastically reducing its electrophilicity. To overcome this high activation energy barrier, the reaction is driven by Le Chatelier's principle using a massive molar excess of amine under sealed, high-temperature conditions (80 °C). Absolute ethanol is utilized as the solvent to strictly exclude water, which would otherwise lead to competitive saponification, yielding the unreactive carboxylate[4].

Self-Validating Experimental Protocol

Step 1: High-Pressure Aminolysis

  • Charge a heavy-walled borosilicate sealed tube (or autoclave for scale-up) with ethyl 1H-imidazole-5-carboxylate (1.0 eq).

  • Add a 33% wt solution of anhydrous dimethylamine in absolute ethanol (10.0 eq).

  • Seal the vessel securely and heat to 80 °C behind a blast shield for 16 h.

  • Validation Checkpoint: Because continuous monitoring is impossible under pressure, post-reaction validation is critical. Cool the vessel to 0 °C before opening. Dilute an aliquot in MeOH. LC-MS must confirm the total disappearance of the starting ester (m/z 141.1) and the exclusive presence of the product peak (m/z 140.1). Troubleshooting: If >5% unreacted ester remains, the vessel seal was likely compromised, leading to off-gassing and depletion of the amine concentration.

  • Concentrate the mixture in vacuo. The product can be purified via recrystallization from hot ethyl acetate/hexanes, avoiding the need for silica gel chromatography.

Quantitative Performance Comparison

To objectively evaluate these pathways, empirical data regarding yield, purity, and environmental impact have been consolidated below.

Performance MetricPathway A (Linear Amidation)Pathway B (Direct Aminolysis)
Overall Yield 65–70% (over 3 steps)80–85% (single step)
Purity Profile >98% (Requires column chromatography)>95% (Purified via direct crystallization)
E-Factor (Waste/Product) High (~45) due to Trt-group & HATU wasteLow (~10) due to high atom economy
Scalability Poor (Exothermic coupling, expensive reagents)Excellent (Amenable to kg-scale autoclaves)
Time to Product 3–4 days1–2 days

Conclusion & Recommendations

The selection between these two pathways should be dictated by the phase of your research:

  • For Discovery Chemists: Pathway A is recommended when synthesizing a diverse library of amide derivatives. The HATU-mediated coupling is highly reliable for a wide variety of secondary and primary amines, allowing for rapid Structure-Activity Relationship (SAR) exploration without optimizing temperature or pressure parameters for each specific amine.

  • For Process Chemists: Pathway B is the undisputed choice for scale-up. By eliminating protecting groups and coupling reagents, this telescoped route drastically reduces the E-factor and cost of goods. The requirement for specialized pressure equipment is easily offset by the operational simplicity of the downstream crystallization.

References

  • Development of Orally Bioavailable Amidobenzimidazole Analogues Targeting Stimulator of Interferon Gene (STING) Receptor | Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Multicomponent Cascade Reaction of 3-Cyanochromones: Highly Site-Selective Synthesis of 2-(1H-Imidazol-1-yl)-4H-chromen-4-one Derivatives | The Journal of Organic Chemistry - ACS Publications.[Link]

  • Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe - PMC.[Link]

  • Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide | Organic Process Research & Development - ACS Publications.[Link]

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Safety Operating Guide

Personal protective equipment for handling N,N-dimethyl-1H-imidazole-5-carboxamide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as a fundamental component of experimental integrity. When handling fine chemical intermediates like N,N-dimethyl-1H-imidazole-5-carboxamide (CAS: 56486-26-1) , understanding the causality behind your safety protocols is just as critical as the protocols themselves.

This guide provides a comprehensive, self-validating framework for hazard assessment, personal protective equipment (PPE) selection, and operational handling of this specific imidazole derivative. By integrating these practices, you ensure both your personal safety and the uncompromised purity of your drug development workflows.

Hazard Causality and Risk Assessment

N,N-dimethyl-1H-imidazole-5-carboxamide is a solid powder at room temperature. While it is a highly valuable building block in pharmaceutical synthesis, its chemical structure presents specific occupational hazards.

  • Mechanistic Hazard Profile: The imidazole ring is a strong biological nucleophile. When in contact with moisture on the skin or mucous membranes, it can cause acute dermal and ocular irritation (GHS Category 2). Furthermore, the fine particulate nature of the carboxamide powder makes it highly susceptible to aerosolization. Inhalation of these particulates leads to respiratory tract irritation (STOT SE 3).

  • The Causality of Protection: Standardizing your PPE is about preventing chronic micro-exposures. Repeated sub-acute exposure to imidazole derivatives can lead to long-term skin sensitization. Therefore, our protective strategy focuses heavily on barrier integrity and minimizing static-induced aerosolization.

According to the [1], a documented hazard assessment is required to match the specific physical and health hazards of a chemical to the appropriate protective gear.

The PPE Matrix: Quantitative & Qualitative Specifications

To effectively mitigate the risks associated with N,N-dimethyl-1H-imidazole-5-carboxamide, your PPE must meet specific quantitative thresholds. The table below summarizes the required equipment, the technical specifications, and the scientific rationale for each choice.

PPE CategoryQuantitative Specification / StandardQualitative MaterialCausality / Scientific Rationale
Hand Protection ≥ 0.11 mm thickness; Breakthrough time > 240 minsNitrile (Non-powdered)Nitrile provides superior chemical resistance to organic amines compared to latex. Non-powdered prevents contamination of the carboxamide.
Eye Protection ANSI Z87.1-2020 certifiedIndirect-vented Safety GogglesIndirect venting prevents airborne carboxamide dust from bypassing the seal and contacting the ocular mucosa.
Body Protection 100% Cotton or Flame-Resistant (FR) blendKnee-length Lab CoatCotton prevents the buildup of static electricity, which can cause the fine imidazole powder to "jump" and aerosolize during weighing.
Respiratory N95 or P100 (If handled outside a fume hood)Particulate RespiratorFilters out >95% of airborne particles. Note: Primary control should always be a certified chemical fume hood.

Operational Workflow & Logical Relationships

The following diagram illustrates the logical decision tree for handling N,N-dimethyl-1H-imidazole-5-carboxamide, ensuring that engineering controls and PPE are utilized in the correct sequence.

PPE_Workflow Start Hazard Assessment: N,N-dimethyl-1H-imidazole- 5-carboxamide Hood Engineering Control: Fume Hood Velocity >0.5 m/s Start->Hood PPE Don PPE: Nitrile (0.11mm), Goggles, Coat Hood->PPE Execute Execute Handling: Minimize Aerosolization PPE->Execute SpillCheck Spill Occurred? Execute->SpillCheck SpillResp Spill Response: Wet Wipe & Contain SpillCheck->SpillResp Yes Dispose Waste Disposal: Solid/Aqueous Segregation SpillCheck->Dispose No SpillResp->Dispose End Doff PPE & Validate Decontamination Dispose->End

Figure 1: Operational workflow for hazard assessment, PPE utilization, and spill response.

Self-Validating PPE Donning & Doffing Protocol

A protocol is only effective if it can be verified in real-time. Follow this step-by-step, self-validating methodology to ensure absolute barrier integrity.

Phase 1: Donning (Preparation)
  • Glove Integrity Check: Take a pair of nitrile gloves. Before putting them on, trap air inside the glove and apply gentle pressure.

    • Validation: If the glove deflates, there is a micro-tear. Discard and select a new pair.

  • Body Coverage: Put on your lab coat and button it completely to the neck. Pull the cuffs of your nitrile gloves over the sleeves of the lab coat.

    • Validation: Perform a visual check. There should be zero exposed skin at the wrists, even when extending your arms fully.

  • Ocular Seal: Don your indirect-vented safety goggles. Adjust the strap so it sits firmly against your face.

    • Validation: Shake your head rapidly from side to side. The goggles should not dislodge or break their seal against your skin.

Phase 2: Doffing (Decontamination)
  • Glove Removal (The "Beak" Method): Pinch the exterior of the first glove at the wrist and pull it off, turning it inside out. Hold the removed glove in your still-gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off, encapsulating the first glove inside the second.

    • Causality: This traps any residual N,N-dimethyl-1H-imidazole-5-carboxamide powder inside the latex/nitrile matrix, preventing dermal transfer during disposal.

  • Hand Hygiene: Immediately wash hands with soap and warm water for at least 20 seconds.

    • Validation: Mechanical friction removes microscopic particulates that may have bypassed the glove barrier via sweat pores.

Operational Handling & Exposure Mitigation Plan

When working with fine powders, the American Chemical Society (ACS) emphasizes the synergy between the scientific method and risk mitigation [2].

Step-by-Step Handling Procedure:

  • Verify Engineering Controls: Ensure the chemical fume hood is operational. The face velocity must be validated at > 0.5 m/s (100 fpm).

  • Static Mitigation: Wipe down the balance and the exterior of the chemical container with a slightly damp, lint-free cloth.

    • Causality: Imidazole powders hold static charges easily. A damp wipe increases local humidity, dissipating static and preventing the powder from aerosolizing when the cap is opened.

  • Weighing: Use a static-dissipative (e.g., grounded metal or conductive polymer) spatula. Weigh the compound into a tared, anti-static weigh boat.

  • Transfer: Once weighed, immediately cover the weigh boat with a lid or transfer the powder into a sealable vial before removing it from the fume hood to transport it to your reaction setup.

Emergency Spill Response & Disposal Plan

Even with rigorous protocols, spills occur. Your response must prevent the powder from becoming airborne. This aligns with the guidelines set forth in Prudent Practices in the Laboratory [3].

Spill Containment Protocol:

  • Do Not Sweep Dry: Never use a dry brush to sweep up N,N-dimethyl-1H-imidazole-5-carboxamide. This will immediately aerosolize the respiratory irritant.

  • Wet Wiping: Dampen a disposable paper towel with water or a mild solvent (like ethanol, depending on compatibility with surrounding materials). Gently place the damp towel over the powder to suppress dust.

  • Collection: Wipe inward from the edges of the spill to the center. Place the contaminated towels into a sealable plastic bag.

Disposal Plan:

  • Solid Waste: All contaminated gloves, weigh boats, and spill-cleanup towels must be placed in a clearly labeled "Solid Hazardous Waste - Toxic/Irritant" container.

  • Liquid Waste: If the carboxamide is dissolved in organic solvents (e.g., DMSO, DMF) during your assay, the resulting solution must be disposed of in a designated "Halogen-Free Organic Liquid Waste" carboy. Do not mix with strong oxidizers or concentrated acids, as imidazoles can react exothermically.

References

  • National Institutes of Health (NIH) / PMC. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (Discussing OSHA 29 CFR 1910.132). Available at:[Link]

  • University of Nebraska-Lincoln Environmental Health and Safety (Summarizing American Chemical Society Guidelines). Chemical Hazard Assessment & Risk Minimization. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]

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